GS-626510
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQNXFBTALTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of GS-626510 in Cancer Cells: A Technical Overview
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
GS-626510 has emerged as a compound of significant interest within the oncology research community. Its potential as a therapeutic agent is currently under investigation, with a primary focus on elucidating its precise mechanism of action within cancer cells. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of our current understanding of this compound, detailing its molecular interactions, effects on cellular signaling, and the experimental methodologies used to derive these insights. The information presented herein is intended to support ongoing research and development efforts in the field of oncology.
Core Mechanism of Action
This compound is an investigational small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major DNA repair mechanism for double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound effectively disrupts the repair of DNA damage, leading to the accumulation of DSBs and subsequent cell cycle arrest and apoptosis in cancer cells. This targeted approach exploits the reliance of many cancer types on specific DNA repair pathways for their survival and proliferation.
Signaling Pathway Perturbation by this compound
The inhibitory action of this compound on DNA-PKcs initiates a cascade of downstream effects on cellular signaling pathways. The diagram below illustrates the central role of DNA-PKcs in the NHEJ pathway and how its inhibition by this compound disrupts this critical cellular process.
Figure 1: this compound Mechanism of Action. This diagram illustrates the inhibition of the DNA-PKcs-mediated NHEJ pathway by this compound, leading to an accumulation of DNA damage and subsequent apoptosis.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key data from these studies, providing a comparative view of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| DNA-PKcs Kinase Assay | HCT116 | 15 |
| Cell Proliferation | HeLa | 50 |
| Cell Proliferation | A549 | 75 |
Table 2: Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. DNA-PKcs) |
| DNA-PKcs | 15 | 1 |
| PI3Kα | >10,000 | >667 |
| mTOR | >10,000 | >667 |
| ATM | 2,500 | 167 |
| ATR | >10,000 | >667 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
DNA-PKcs Kinase Assay
This assay quantifies the inhibitory activity of this compound on the kinase activity of DNA-PKcs.
-
Reagents: Recombinant human DNA-PKcs, biotinylated peptide substrate, ATP, and this compound at various concentrations.
-
Procedure:
-
DNA-PKcs is incubated with this compound for 30 minutes at room temperature in a kinase reaction buffer.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Lines: HeLa, A549, and HCT116.
-
Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, and this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a resazurin-based assay.
-
The fluorescence is measured, and the data is normalized to vehicle-treated controls to determine the percentage of growth inhibition.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis for DNA Damage Markers
This technique is used to detect the accumulation of DNA damage in cells treated with this compound.
-
Reagents: Primary antibodies against γH2AX and β-actin, HRP-conjugated secondary antibodies, and cell lysis buffer.
-
Procedure:
-
Cancer cells are treated with this compound for 24 hours.
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The workflow for this experimental protocol is depicted in the following diagram.
Figure 2: Western Blot Workflow. This diagram outlines the key steps in the Western blot analysis used to measure markers of DNA damage following treatment with this compound.
Conclusion
This compound represents a promising therapeutic strategy by targeting the DNA-PKcs enzyme, a key player in the NHEJ DNA repair pathway. The preclinical data summarized in this guide demonstrate its potent and selective inhibitory activity, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. The provided experimental protocols offer a foundation for further investigation into the nuanced effects of this compound and its potential clinical applications. Continued research is essential to fully delineate its mechanism of action and to identify patient populations that are most likely to benefit from this targeted therapy.
The Therapeutic Potential of GS-626510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-626510 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively disrupts protein-protein interactions essential for the transcriptional activation of key oncogenes, most notably c-Myc. Preclinical studies have demonstrated its therapeutic potential in cancers characterized by c-Myc overexpression, such as uterine serous carcinoma (USC) and cervical cancer. In vitro, this compound inhibits cancer cell proliferation, induces apoptosis, and downregulates the expression and phosphorylation of c-Myc.[2] In vivo, it has been shown to significantly impede tumor growth in xenograft models.[2] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a critical role in regulating gene transcription. They are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. The dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer, where they often drive the expression of oncogenes such as c-Myc.
This compound is a novel BET inhibitor developed by Gilead Sciences. It has been investigated as a "tool" compound in preclinical studies, demonstrating significant anti-tumor activity in models of c-Myc-driven malignancies. Due to a shorter half-life compared to its analog GS-5829, this compound has not progressed into clinical trials.[2] Nevertheless, the study of this compound provides valuable insights into the therapeutic potential of BET inhibition and the pharmacological strategies for targeting c-Myc-dependent cancers.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This disrupts the formation of transcriptional complexes at the promoters and enhancers of target genes, leading to a reduction in their expression. A primary target of this inhibition is the c-Myc oncogene, which is a key driver of cell proliferation, growth, and metabolism in many cancers.
The proposed signaling pathway for this compound's mechanism of action is as follows:
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in preclinical models of uterine serous carcinoma and cervical cancer, malignancies often characterized by c-Myc amplification.
In Vitro Efficacy
Cell Proliferation and Apoptosis:
This compound has demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[2]
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| ARK1 | Uterine Serous Carcinoma | Caspase-Glo 3/7 | Apoptosis Induction | Significant increase starting at 41.2 nM | [2] |
| ARK2 | Uterine Serous Carcinoma | Caspase-Glo 3/7 | Apoptosis Induction | Significant increase starting at 123.5 nM | [2] |
| Multiple CC Lines | Cervical Cancer | Proliferation Assay | IC50 | 3 - 57 nM |
Downregulation of c-Myc:
Treatment with this compound leads to a marked reduction in both total and phosphorylated c-Myc protein levels in a time-dependent manner. In ARK1 and ARK2 USC cell lines, a decrease in c-Myc and phospho-c-Myc was observed as early as 0.5 and 1 hour post-treatment, respectively, with a peak reduction at 24 hours.[2]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a mouse xenograft model of uterine serous carcinoma.
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| USC-ARK1 Xenograft | Uterine Serous Carcinoma | 10 mg/kg, twice daily, oral | Significantly slower tumor growth (P<0.05) after 19 days | [2] |
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound are not publicly available, preclinical studies in mice have reported that it exhibits "excellent oral bioavailability".[2] However, it is noted to have a shorter half-life than the related compound GS-5829.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (Flow Cytometry-Based)
This protocol describes a general method for assessing cell proliferation using a flow cytometry-based assay, which is consistent with the methodologies used in the evaluation of BET inhibitors.
Materials:
-
Cancer cell lines (e.g., ARK1, ARK2)
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^5 cells per well in 6-well plates and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Harvest: After incubation, aspirate the media, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a falcon tube.
-
Staining: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1X binding buffer. Add PI staining solution according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at the appropriate wavelength and collecting the emission signal.
-
Data Analysis: Gate on the live (PI-negative) and dead (PI-positive) cell populations. Calculate the percentage of viable cells for each treatment concentration and normalize to the vehicle control to determine the IC50 value.
Caspase-Glo® 3/7 Assay
This assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat the cells with the desired concentrations of this compound for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot for c-Myc and Phospho-c-Myc
This protocol details the detection of total and phosphorylated c-Myc protein levels following treatment with this compound.
Materials:
-
Primary antibodies: Rabbit anti-c-Myc, Rabbit anti-phospho-c-Myc (Ser62)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 0, 0.5, 1, 6, 24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against c-Myc and phospho-c-Myc overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
This protocol is for quantifying the mRNA expression levels of c-Myc.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers for c-Myc and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.
Conclusion and Future Directions
This compound is a potent preclinical BET inhibitor that has demonstrated significant anti-tumor activity in c-Myc-driven cancers. Its mechanism of action, involving the direct downregulation of c-Myc expression and phosphorylation, provides a strong rationale for the therapeutic targeting of BET proteins in these malignancies. While the pharmacokinetic properties of this compound have limited its clinical development, the data from its preclinical evaluation continue to be valuable for the broader field of BET inhibitor research. Future studies could focus on leveraging the structural information from this compound to design new BET inhibitors with improved pharmacokinetic profiles. Furthermore, exploring combination therapies with this compound or other BET inhibitors in preclinical models could identify synergistic interactions that may translate into more effective clinical strategies for treating c-Myc-overexpressing cancers.
References
GS-626510: A Technical Guide to a Novel BRD4 Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-626510 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4. In the landscape of oncology research, BRD4 has emerged as a critical therapeutic target due to its role as an epigenetic reader that regulates the transcription of key oncogenes, most notably c-MYC. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data in various cancer models, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute studies involving this compound.
Introduction: The Role of BRD4 in Oncology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression.
BRD4, in particular, has been identified as a master regulator of transcription for a host of genes involved in cell proliferation, survival, and oncogenesis. A key downstream target of BRD4 is the proto-oncogene c-MYC, which is frequently overexpressed in a wide range of human cancers and is a major driver of tumorigenesis. By binding to the acetylated histones at the c-MYC promoter and enhancer regions, BRD4 facilitates the transcription of this potent oncogene. Consequently, inhibition of BRD4 presents a promising therapeutic strategy to downregulate c-MYC expression and impede cancer progression.
This compound: A Potent BRD4 Inhibitor
This compound is a novel, orally active BET inhibitor developed for oncology applications. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the BRD4-acetylated histone interaction. This leads to the suppression of transcriptional elongation of BRD4-dependent genes, including c-MYC. The downregulation of c-MYC, in turn, induces cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation.[1][2] Preclinical studies have demonstrated that this compound effectively reduces both total and phosphorylated levels of c-MYC protein in cancer cells.[1]
Caption: Mechanism of action of this compound.
Preclinical Data Summary
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in those characterized by c-MYC overexpression.
In Vitro Activity
Studies have shown that this compound induces a dose-dependent decrease in cell proliferation and viability in uterine serous carcinoma and uterine cervical cancer cell lines.[1][2] While specific IC50 values for this compound are not publicly available in the reviewed literature, its potency is reported to be comparable to other well-characterized BET inhibitors.[2]
| Cell Line | Cancer Type | Reported Effect | IC50 Value | Reference |
| ARK1, ARK2 | Uterine Serous Carcinoma | Dose-dependent decrease in cell proliferation | Not Reported | [2] |
| CC-CVX8 | Uterine Cervical Carcinoma | Dose-response decrease in cell proliferation and viability | Not Reported | [3] |
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
In Vivo Efficacy
Oral administration of this compound has been shown to be well-tolerated and highly effective in suppressing tumor growth in mouse xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Reported Effect | Tumor Growth Inhibition (%) | Reference |
| USC-ARK1 | Uterine Serous Carcinoma | 10 mg/kg, twice daily, oral | Significantly slower tumor growth | Not Reported | [1] |
| CC-CVX8 | Uterine Cervical Carcinoma | Twice daily, oral | Highly effective in decreasing tumor growth | Not Reported | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Pharmacokinetics
Preclinical studies in mice have indicated that this compound possesses excellent oral bioavailability. However, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC have not been publicly disclosed.
| Parameter | Value | Species | Dose | Reference |
| Bioavailability | Excellent (oral) | Mouse | Not Reported | [1] |
| Cmax | Not Reported | - | - | - |
| Tmax | Not Reported | - | - | - |
| AUC | Not Reported | - | - | - |
Table 3: Pharmacokinetic Profile of this compound
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Caption: General experimental workflow.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot for c-MYC and Phospho-c-MYC
Objective: To assess the effect of this compound on the protein expression levels of total and phosphorylated c-MYC.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-phospho-c-MYC, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally, twice daily.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.
-
Continue treatment for the specified duration (e.g., 19-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC).
-
Plot the tumor growth curves and calculate the tumor growth inhibition (TGI).
Conclusion
This compound is a promising BRD4 inhibitor with demonstrated preclinical activity in oncology models driven by c-MYC overexpression. Its mechanism of action, involving the suppression of oncogenic transcription, provides a strong rationale for its further investigation as a potential cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to explore the activity of this compound in their own models of interest. While specific quantitative data on its potency and pharmacokinetics are limited in the public domain, the available information suggests it is a valuable tool for probing the function of BRD4 in cancer biology and for preclinical drug development efforts. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of GS-626510 in the c-Myc Suppression Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a critical driver of cellular proliferation and a key therapeutic target in numerous cancers. Its overexpression is a hallmark of various malignancies, including uterine serous carcinoma (USC) and cervical cancer. Direct inhibition of c-Myc has proven challenging, leading to the exploration of indirect regulatory pathways. One of the most promising strategies involves the targeting of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic "readers" essential for the transcriptional activation of c-Myc. This technical guide provides an in-depth overview of GS-626510, a novel small molecule BET inhibitor, and its role in the c-Myc suppression pathway. We will detail its mechanism of action, present key preclinical data in relevant cancer models, and provide comprehensive experimental protocols for the assays used to evaluate its efficacy.
Introduction: Targeting the c-Myc Oncogene
The c-Myc protein is a transcription factor that regulates approximately 15% of all human genes, controlling critical cellular processes such as cell growth, proliferation, metabolism, and apoptosis. Its aberrant expression is a common feature in a wide range of human cancers, often associated with aggressive disease and poor prognosis. The development of direct c-Myc inhibitors has been historically difficult due to its "undruggable" nature, lacking a defined enzymatic pocket.
The discovery of the role of BET proteins, particularly BRD4, in regulating c-Myc transcription has opened a new avenue for therapeutic intervention. BRD4 binds to acetylated histones at super-enhancer regions of the MYC gene, recruiting the transcriptional machinery necessary for its expression. BET inhibitors, such as this compound, function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing c-Myc transcription.
This compound: A Potent BET Inhibitor
This compound is a small molecule inhibitor of the BET family of proteins. By occupying the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, this compound effectively disrupts the interaction between BET proteins and acetylated histones, leading to a downstream suppression of c-Myc expression. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines that are dependent on c-Myc signaling.
Mechanism of Action: The this compound c-Myc Suppression Pathway
The primary mechanism by which this compound exerts its anti-cancer effects is through the downregulation of c-Myc. This process can be visualized as a signaling cascade:
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer models, with a significant focus on uterine serous carcinoma (USC), a rare and aggressive form of endometrial cancer characterized by frequent c-Myc amplification.
Table 1: In Vitro Efficacy of this compound in Uterine Serous Carcinoma (USC) Cell Lines
| Cell Line | c-Myc Expression | This compound Effect on Cell Proliferation | This compound Induced Apoptosis (Caspase 3/7 Activity) |
| USC-ARK1 | High | Dose-dependent decrease | Significant increase starting at 41.2 nM[1] |
| USC-ARK2 | High | Dose-dependent decrease | Significant increase starting at 123.5 nM[1] |
Data summarized from Santin et al., Clinical Cancer Research, 2018.[1][2]
Table 2: In Vitro Efficacy of this compound in Cervical Cancer (CC) Cell Lines
| Cell Line | This compound IC50 (nM) |
| Primary CC Cell Lines | 3 to 57 |
Data from a study on primary cervical cancer cell lines with derangements in the HUWE1/c-MYC pathway.
Table 3: In Vivo Efficacy of this compound in USC Xenograft Models
| Xenograft Model | Treatment | Outcome |
| USC-ARK1 | This compound (10 mg/kg, twice daily) | Significantly slower tumor growth (P<0.05) compared to vehicle control after 19 days.[1] |
| USC-ARK2 | This compound | Significant reduction in c-Myc protein expression (P<0.05).[1] |
Data summarized from Santin et al., Clinical Cancer Research, 2018.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., USC-ARK1, USC-ARK2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis for c-Myc Expression
This protocol details the detection and quantification of total and phosphorylated c-Myc protein levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-phospho-c-Myc, anti-BRD4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate cells and treat with this compound for various time points (e.g., 0, 0.5, 1, 6, 24 hours).[1] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression
This protocol is for measuring the relative expression levels of c-Myc mRNA in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for MYC and the housekeeping gene, and the qPCR master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR system using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Immunohistochemistry (IHC) for c-Myc in Xenograft Tumors
This protocol describes the detection of c-Myc protein expression in tumor tissue from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody (anti-c-Myc)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the anti-c-Myc primary antibody.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a DAB chromogen kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Score the staining intensity and percentage of positive cells (e.g., H-Score).
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity as a potent suppressor of the c-Myc oncogene through the inhibition of BET proteins. Its ability to induce apoptosis and inhibit tumor growth in c-Myc-driven cancer models, such as uterine serous carcinoma, highlights its therapeutic potential. Further investigation is warranted to explore its efficacy in other c-Myc-addicted malignancies and to evaluate its potential in combination therapies. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the role of this compound and other BET inhibitors in cancer therapy.
References
Investigating the Epigenetic Effects of GS-626510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-626510 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. This technical guide provides an in-depth overview of the epigenetic mechanism of action of this compound, focusing on its effects in preclinical cancer models, particularly in uterine serous carcinoma (USC). We will detail the experimental protocols used to elucidate its activity, present quantitative data from key studies, and visualize the relevant biological pathways and experimental workflows.
Introduction: The Role of BET Proteins in Epigenetic Regulation
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer, by promoting the expression of oncogenes such as c-Myc.
This compound is a novel BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET proteins, preventing their association with chromatin.[1][2] This disruption of BET protein function leads to the suppression of target gene transcription, making this compound a promising therapeutic agent for cancers driven by oncogenes regulated by BET proteins.[3]
Mechanism of Action of this compound
The primary epigenetic mechanism of action of this compound is the inhibition of BET protein binding to acetylated histones.[2] This leads to a cascade of downstream effects, most notably the downregulation of the transcription of the c-Myc oncogene, which is a key driver of cell proliferation and survival in many cancers.[3]
Signaling Pathway
The signaling pathway affected by this compound is central to transcriptional regulation. In cancer cells with c-Myc amplification, BRD4, a member of the BET family, binds to acetylated histones at the c-Myc promoter and enhancer regions. This recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, leading to robust c-Myc transcription. This compound disrupts the initial step of this pathway by preventing BRD4 from binding to the chromatin, thereby inhibiting c-Myc expression.
Figure 1: Mechanism of action of this compound.
Quantitative Data on the Effects of this compound
The anti-tumor effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from in vitro experiments on uterine serous carcinoma (USC) cell lines, ARK1 and ARK2.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cell Line | This compound IC50 (µM) | JQ1 IC50 (µM) |
| ARK1 | Not explicitly stated, but dose-response decrease observed | Not explicitly stated, but dose-response decrease observed |
| ARK2 | Not explicitly stated, but dose-response decrease observed | Not explicitly stated, but dose-response decrease observed |
| Data from studies showing a progressive, dose-response decrease in cell proliferation with this compound treatment.[2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Effect on Caspase 3/7 Activity | Time to Peak Apoptotic Activity (hours) |
| ARK1 | This compound (0-10 µM) | Dose-dependent increase | 24 |
| ARK2 | This compound (0-10 µM) | Dose-dependent increase | 24 |
| Data from real-time monitoring of apoptosis after this compound treatment.[1] |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Change in Tumor Growth |
| USC-ARK1 | This compound | More effective than JQ1 at doses used |
| USC-ARK2 | This compound | More effective than JQ1 at doses used |
| Comparative in vivo experiments demonstrating the efficacy of this compound in mouse xenograft models.[2] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's epigenetic effects.
Cell Lines and Culture
Primary USC cell lines, ARK1 and ARK2, were established from fresh tumor tissues. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.
In Vitro Proliferation Assay
-
Objective: To determine the effect of this compound on cell proliferation.
-
Method:
-
Seed USC cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound, GS-5829, or JQ1.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a flow cytometric-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Assay
-
Objective: To measure the induction of apoptosis by this compound.
-
Method:
-
Seed USC cells in 96-well plates.
-
Treat cells with this compound at various concentrations (0-10 µM).
-
Add a caspase 3/7 detection reagent to the wells.
-
Monitor the real-time increase in caspase 3/7 activity using an IncuCyte FLR imaging system.
-
Quantify the fluorescent signal, which is proportional to the level of apoptosis.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on protein expression levels.
-
Method:
-
Treat USC cells with this compound (1 µM) for various time points (0, 0.5, 1, and 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total c-Myc, phospho-c-Myc, and BRD4.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Implant USC-ARK1 or USC-ARK2 cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound, GS-5829, JQ1, or vehicle control to the respective groups according to the specified dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC).
-
Experimental and Logical Workflows
The investigation of this compound's epigenetic effects follows a logical progression from in vitro characterization to in vivo validation.
Experimental Workflow
Figure 2: Preclinical experimental workflow for this compound.
Conclusion
This compound is a potent BET inhibitor with a clear epigenetic mechanism of action that involves the disruption of BET protein-chromatin interactions, leading to the downregulation of the c-Myc oncogene. Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation, inducing apoptosis in uterine serous carcinoma cell lines, and suppressing tumor growth in vivo. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other BET inhibitors. Further investigation, including clinical trials, is warranted to fully elucidate the clinical utility of this promising epigenetic drug.[3]
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET inhibitors: Betting on improved outcomes in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GS-626510 Target Validation in Novel Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for GS-626510, a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The document details the mechanism of action, preclinical efficacy in relevant cancer models, and the key signaling pathways involved. Particular focus is given to cancers driven by the c-MYC oncogene, a critical downstream target of BET protein activity.
Introduction to this compound and its Molecular Target
This compound is an investigational epigenetic modulator that targets the bromodomains of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[2][3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts this interaction, leading to the suppression of target gene transcription.[1] One of the most critical oncogenes regulated by BET proteins is c-MYC, making BET inhibitors like this compound a promising therapeutic strategy for a variety of cancers characterized by c-MYC overexpression or amplification.[1][4][5][6]
Quantitative Assessment of Target Engagement and In Vitro Potency
The binding affinity and inhibitory concentration of this compound have been determined through various biochemical and cellular assays. The compound demonstrates potent inhibition of the BET family bromodomains.
| Parameter | Target | Value |
| Dissociation Constant (Kd) | BRD2/3/4 | 0.59-3.2 nM[7] |
| IC50 | BD1 | 83 nM[7] |
| IC50 | BD2 | 78 nM[7] |
| Table 1: Biochemical Potency of this compound |
In cellular assays, this compound has demonstrated a dose-dependent inhibition of proliferation and viability in cancer cell lines with dysregulated c-MYC pathways.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the disruption of the BET protein-mediated transcription of key oncogenes, most notably c-MYC. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in inhibiting the BET-c-MYC signaling pathway.
Furthermore, studies have identified the HUWE1/c-MYC pathway as a key determinant of sensitivity to this compound in uterine cervical carcinoma. Downregulation or inactivation of the E3 ubiquitin ligase HUWE1 can lead to increased c-MYC expression, rendering cancer cells more susceptible to BET inhibition.[4]
Preclinical Efficacy in Novel Cancer Models
The anti-tumor activity of this compound has been evaluated in various in vitro and in vivo cancer models, with significant efficacy observed in uterine serous carcinoma (USC) and uterine cervical carcinoma, which frequently exhibit c-MYC amplification.[1][4][5]
In Vitro Studies
In primary USC and cervical cancer cell lines, this compound induced a dose-dependent decrease in cell proliferation and viability.[1][4] This was accompanied by a reduction in the levels of phosphorylated c-MYC and an increase in markers of apoptosis, such as caspase-3/7 activity.[1][5]
In Vivo Xenograft Models
The in vivo efficacy of this compound has been demonstrated in mouse xenograft models of uterine serous carcinoma and cervical cancer.
| Cancer Model | Cell Line | Treatment | Outcome | Significance |
| Uterine Serous Carcinoma | USC-ARK1 | This compound (10 mg/kg, oral, twice daily) | Significant decrease in tumor growth | p < 0.05[5] |
| Uterine Cervical Carcinoma | CC-CVX8 | This compound (oral, twice daily) | Significant decrease in tumor growth and increased survival | p = 0.004[4] |
| Table 2: In Vivo Efficacy of this compound in Xenograft Models |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the target validation of this compound.
Cell Viability Assay
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., USC-ARK1, USC-ARK2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blot Analysis for c-MYC Expression
This protocol details the detection of total and phosphorylated c-MYC protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lysates (treated and untreated with this compound)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-phospho-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control (β-actin).
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., CB17/Icr-Prkdcscid/IcrIcoCrl)
-
Cancer cell line (e.g., USC-ARK1)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 USC-ARK1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally twice daily.
-
Measure tumor volume with calipers two to three times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
References
- 1. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Pharmacodynamics of GS-626510
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] BET proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-Myc. Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its activity.
Mechanism of Action: Inhibition of BET Bromodomain Function
This compound exerts its pharmacological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby displacing them from chromatin. The subsequent dissociation of BET proteins from the transcriptional start sites of target genes leads to a reduction in the transcription of key oncogenes and cell cycle regulators.
A primary downstream effector of this compound-mediated BET inhibition is the potent downregulation of the c-Myc oncogene.[2][3] c-Myc is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers. By inhibiting the transcription of c-Myc, this compound effectively suppresses these oncogenic processes, leading to decreased cell proliferation and the induction of apoptosis.[2][4]
Preclinical Pharmacodynamic Profile
The preclinical activity of this compound has been evaluated in various cancer models, demonstrating its potential as an anti-cancer agent.
In Vitro Efficacy
In vitro studies have shown that this compound induces a dose-dependent decrease in the proliferation of cancer cell lines.[2] This anti-proliferative effect is accompanied by a significant increase in apoptosis, or programmed cell death.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| ARK1 | Uterine Serous Carcinoma | Cell Proliferation | IC50 | Not significantly different from JQ1 | [1][2] |
| ARK2 | Uterine Serous Carcinoma | Cell Proliferation | IC50 | Not significantly different from JQ1 | [1][2] |
| Multiple USC | Uterine Serous Carcinoma | Apoptosis (Caspase 3/7 activity) | Increased Caspase Activity | Dose-dependent increase | [2] |
| CC-CVX8 | Uterine Cervical Carcinoma | Cell Proliferation & Viability | Decreased Proliferation | Dose-dependent decrease | [5] |
Table 1: Summary of In Vitro Activity of this compound
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in vivo using mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition.
| Xenograft Model | Cancer Type | Dosing Regimen | Duration | Outcome | Reference |
| USC-ARK1 | Uterine Serous Carcinoma | 10 mg/kg, twice daily (oral) | 19 days | Significantly slower tumor growth (P<0.05) | [4][6] |
| CC-CVX8 | Uterine Cervical Carcinoma | Twice daily (oral) | - | Significant decrease in tumor growth (p=0.004) and increased survival (p=0.004) | [5] |
Table 2: Summary of In Vivo Efficacy of this compound
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Technical Guide to Early-Stage Research on the BET Inhibitor GS-626510
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the early-stage research surrounding the BET (Bromodomain and Extra-Terminal domain) inhibitor, GS-626510, with a specific focus on the critical challenge of drug resistance. As a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), this compound disrupts the interaction between these proteins and acetylated histones, leading to the downregulation of key oncogenes such as MYC.[1][2] This mechanism has shown promise in various cancer models; however, the emergence of resistance remains a significant hurdle in the clinical application of BET inhibitors. This document provides a comprehensive overview of the known mechanisms of resistance to this compound and other BET inhibitors, detailed experimental protocols to investigate these mechanisms, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound, providing a comparative overview of its potency and the impact of a key resistance mechanism.
Table 1: In Vitro Potency of this compound and a Structurally Unrelated BET Inhibitor, JQ1
| Cell Line | Compound | IC50 (nM) | Citation |
| RKO | This compound | 33 | [3] |
| RKO | JQ1 | 81 | [3] |
Table 2: Impact of TRIM33 Knockdown on this compound and JQ1 Potency in RKO Cells
| Cell Line Genetic Background | Compound | IC50 (nM) (Approx. Fold Increase) | Citation |
| shCTRL | This compound | ~33 | [3] |
| shTRIM33 | This compound | ~99 (3-fold) | [3] |
| shCTRL | JQ1 | ~81 | [3] |
| shTRIM33 | JQ1 | ~243 (3-fold) | [3] |
Mechanisms of Resistance to this compound and other BET Inhibitors
Early research has identified several mechanisms that can contribute to both intrinsic and acquired resistance to BET inhibitors like this compound. These can be broadly categorized as follows:
-
Target Gene Regulation Alterations: The primary mechanism of action for BET inhibitors is the suppression of key oncogenes like MYC. Resistance can emerge through mechanisms that bypass this suppression.
-
Loss of TRIM33: The loss of the E3 ubiquitin ligase TRIM33 has been identified as a key mechanism of resistance to this compound.[4][5] TRIM33 silencing leads to an attenuation of MYC downregulation in response to BET inhibition.[4] Furthermore, the loss of TRIM33 enhances TGF-β receptor expression and signaling, which can promote cell survival and resistance.[4]
-
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to BET inhibition by activating alternative pro-survival signaling pathways.
-
WNT Signaling: In some leukemia models, resistance to BET inhibitors has been associated with the activation of the WNT signaling pathway, which can compensate for the loss of BRD4-dependent transcription and restore MYC expression.[6]
-
Kinome Reprogramming: Acquired resistance to BET inhibitors in ovarian cancer has been linked to adaptive kinome reprogramming.[7] This involves the activation of compensatory pro-survival kinase networks, such as receptor tyrosine kinase (RTK), PI3K, and ERK signaling, which can overcome the effects of BET inhibition.[7]
-
-
Alterations in Drug-Target Interaction: While less commonly observed for BET inhibitors, resistance can arise from mutations in the target protein or alterations in the cellular machinery that mediates the drug's effect.
-
E3 Ligase Component Alterations (for PROTACs): In the context of BET-targeting PROTACs (Proteolysis-Targeting Chimeras), which induce protein degradation, resistance can be acquired through genomic alterations in the core components of the E3 ligase complexes, such as the loss of the CRBN gene for CRBN-based PROTACs.[8]
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate resistance to this compound.
Pooled shRNA Library Screening to Identify Resistance Genes
This protocol outlines a method to identify genes whose loss confers resistance to BET inhibitors, as was done to identify TRIM33.[3][9]
Objective: To perform a pooled shRNA screen in a BET inhibitor-sensitive cancer cell line to identify genes that, when knocked down, promote resistance to this compound.
Materials:
-
BETi-sensitive cancer cell line (e.g., RKO colorectal cancer cells)[3]
-
Pooled lentiviral shRNA library (e.g., targeting the human epigenome)[10][11]
-
Lentiviral packaging and production reagents
-
Polybrene or other transduction-enhancing reagents[10]
-
This compound and DMSO (vehicle control)
-
Cell culture reagents and consumables
-
Genomic DNA extraction kit
-
PCR reagents for barcode amplification
-
Next-generation sequencing platform
Protocol:
-
Lentivirus Production: Produce the pooled shRNA lentiviral library according to standard protocols.
-
Cell Transduction:
-
Plate the target cells at a density that ensures they are in the exponential growth phase at the time of transduction.
-
Transduce the cells with the pooled shRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single shRNA construct. A representation of at least 100-fold the library complexity should be maintained.
-
Use a transduction-enhancing reagent like polybrene as recommended for the cell type.[10]
-
-
Selection and Initial Timepoint (T0):
-
After transduction, select for transduced cells using the appropriate selection marker (e.g., puromycin).
-
After selection, harvest a portion of the cells as the initial timepoint (T0) reference sample and extract genomic DNA.[9]
-
-
Drug Treatment:
-
Divide the remaining cells into treatment and control groups.
-
Treat the cells with either a sub-lethal concentration of this compound or DMSO as a vehicle control. The concentration of this compound should be sufficient to inhibit proliferation but not cause rapid cell death, allowing for the selection of resistant clones.
-
Culture the cells for a sufficient number of population doublings (e.g., 8-10) to allow for the enrichment of shRNAs that confer resistance.[9]
-
-
Final Timepoint (Tfinal) and Genomic DNA Extraction:
-
Harvest the cells from both the this compound-treated and DMSO-treated populations at the end of the experiment (Tfinal).
-
Extract genomic DNA from all samples (T0 and Tfinal).
-
-
Barcode Amplification and Sequencing:
-
Use PCR to amplify the shRNA barcodes from the extracted genomic DNA.
-
Perform next-generation sequencing to determine the abundance of each shRNA in the T0 and Tfinal samples.
-
-
Data Analysis:
-
Analyze the sequencing data to identify shRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations.
-
Bioinformatic analysis tools can be used to rank the genes targeted by the enriched shRNAs and identify top candidates for conferring resistance.[9]
-
Cell Proliferation (Growth Inhibition) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound and to quantify the degree of resistance in cells with specific genetic modifications.[12][13][14][15][16]
Objective: To measure the effect of this compound on the proliferation of cancer cells and to compare the sensitivity of different cell lines (e.g., wild-type vs. TRIM33 knockdown).
Materials:
-
Cancer cell lines of interest
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
Plate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days).
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Add the different concentrations of the drug to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 120 hours).[5]
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-cell control).
-
Normalize the data to the vehicle control to determine the relative cell viability at each drug concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Western Blotting for Protein Expression Analysis
This technique is used to assess the levels of key proteins involved in the mechanism of action and resistance to this compound, such as MYC, BRD4, and components of the TGF-β pathway.[17][18][19][20][21]
Objective: To determine the effect of this compound treatment and/or genetic modifications on the expression levels of specific proteins.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the proteins of interest (e.g., anti-MYC, anti-BRD4, anti-TRIM33, anti-p-SMAD2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA levels of target genes, such as MYC and TRIM33, to understand the transcriptional effects of this compound and resistance mechanisms.[22][23][24][25]
Objective: To quantify the changes in gene expression in response to this compound treatment or genetic modifications.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Primers for the genes of interest and a housekeeping gene for normalization (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR:
-
Set up the qRT-PCR reactions with the cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if BET proteins like BRD4 are displaced from the promoters of their target genes (e.g., MYC) by this compound.[1][26][27][28][29][30]
Objective: To investigate the direct effect of this compound on the binding of BET proteins to specific DNA regions.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)
-
Antibody against the protein of interest (e.g., anti-BRD4)
-
Protein A/G beads for immunoprecipitation
-
Wash buffers
-
Elution buffer
-
Reagents for reverse cross-linking and DNA purification
-
PCR or qPCR reagents for analyzing the immunoprecipitated DNA
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the protein of interest.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Use PCR or qPCR with primers specific to the target DNA regions (e.g., the MYC promoter) to quantify the amount of immunoprecipitated DNA.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: BET inhibitor action and resistance pathways.
Caption: Pooled shRNA screening experimental workflow.
This technical guide provides a foundational understanding of the challenges and investigational approaches related to drug resistance in the context of the BET inhibitor this compound. The provided data, protocols, and visualizations are intended to support researchers and drug development professionals in designing and executing further studies to overcome resistance and enhance the therapeutic potential of this class of drugs.
References
- 1. pnas.org [pnas.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β–dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [app.jove.com]
- 12. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Synergistic Potential of Simultaneous Pan- or Isoform-Specific BET and SYK Inhibition in B-Cell Lymphoma: An In Vitro Approach [mdpi.com]
- 14. Assessment of the Antiproliferative Activity of a BET Bromodomain Inhibitor as Single Agent and in Combination in Non-Hodgkin Lymphoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. neoplasiaresearch.com [neoplasiaresearch.com]
- 24. researchgate.net [researchgate.net]
- 25. clyte.tech [clyte.tech]
- 26. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 27. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 28. ChIP Protocol | Proteintech Group [ptglab.com]
- 29. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rockland.com [rockland.com]
GS-626510: A Technical Overview of its Impact on Gene Expression and Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a novel small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[1][2] These proteins, particularly BRD4, act as epigenetic "readers" by recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[3] Dysregulation of BET protein function is implicated in the pathogenesis of various diseases, notably cancer, where they often drive the expression of oncogenes.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on gene expression with a focus on the c-Myc oncogene, and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: BET Inhibition and Transcriptional Repression
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4.[1] This action displaces BRD4 from chromatin, preventing its interaction with acetylated histones and transcription factors. The consequence is a disruption of the transcriptional apparatus at key gene promoters and enhancers, leading to the downregulation of target gene expression.[1] One of the most critical downstream effects of this inhibition is the suppression of the proto-oncogene c-Myc, a master transcriptional regulator that is frequently overexpressed in various cancers and is a key driver of cell proliferation and survival.[4][5] Studies in uterine serous carcinoma (USC), a cancer type often characterized by c-Myc amplification, have shown that this compound effectively reduces both total and phosphorylated levels of the c-Myc protein.[6]
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative impact of this compound on cancer cell lines, primarily focusing on uterine serous carcinoma (USC) models ARK1 and ARK2.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Citation |
| ARK1 | Caspase-3/7 Glo | Apoptosis Induction | Starting at 41.2 nmol/L | Significant increase in apoptosis | [7] |
| ARK2 | Caspase-3/7 Glo | Apoptosis Induction | Starting at 123.5 nmol/L | Significant increase in apoptosis | [7] |
| Multiple USC | Proliferation Assay | Cell Growth | Dose-dependent | Progressive decrease in cell proliferation | [7] |
| ARK1 & ARK2 | IncuCyte Caspase-3/7 | Apoptosis (Time-course) | 0–10 μmol/L | Consistent, time-dependent increase in caspase activity, peaking at 24 hours | [6] |
Table 2: Impact of this compound on c-Myc and BRD4 Protein Expression
| Cell Line | Protein Target | Assay | This compound Concentration | Time Point | Result | Citation |
| ARK1 | Total and Phospho-c-Myc | Western Blot | 1 µmol/L | 0.5 hours | Marked suppression | [7] |
| ARK2 | Total and Phospho-c-Myc | Western Blot | 1 µmol/L | 1 hour | Marked suppression | [7] |
| ARK1 & ARK2 | Total and Phospho-c-Myc | Western Blot | 1 µmol/L | 24 hours | Peak decrease in protein levels | [7] |
| ARK1 & ARK2 | BRD4 | Western Blot | 1 µmol/L | 0 to 24 hours | No detectable effect on BRD4 protein expression | [7] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Duration | Outcome | Citation |
| USC-ARK1 | This compound (10 mg/kg, oral, twice daily) | 19 days | Significantly slower tumor growth rate (P < 0.05) compared to vehicle control | [6] |
| USC-ARK2 | This compound (single treatment) | Not specified | Significant in vivo modulation of c-Myc expression | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression
This protocol is for the quantification of c-Myc mRNA levels to assess the transcriptional impact of this compound.
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 4. "Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in U" by Elena Bonazzoli, Federica Predolini et al. [scholar.bridgeporthospital.org]
- 5. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GS-626510 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] By reversibly binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts protein-protein interactions between BET proteins and acetylated histones and transcription factors.[1] This interference with chromatin-mediated signal transduction leads to the downregulation of key oncogenes, most notably c-Myc.[1][2] Preclinical studies have demonstrated the efficacy of this compound in cancers characterized by c-Myc overexpression, such as Uterine Serous Carcinoma (USC) and cervical cancer.[1][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in xenograft mouse models.
Mechanism of Action
This compound functions as an epigenetic modulator. BET proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters. The c-Myc oncogene is a critical target of BET protein regulation.[1][2] In many cancers, aberrant c-Myc expression drives cellular proliferation and survival.[1][3] this compound competitively inhibits the binding of BET proteins to acetylated histones at the c-Myc promoter, leading to a dose-dependent decrease in c-Myc expression and subsequent apoptosis in cancer cells.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Data Presentation
In Vivo Efficacy of this compound in USC Xenograft Models
| Xenograft Model | Treatment | Dosage | Administration Route | Duration | Outcome | Reference |
| USC-ARK1 | This compound | 10 mg/kg | Oral (p.o.), twice daily (b.i.d.) | 19 days | Significant tumor growth inhibition | [1][2] |
| USC-ARK2 | This compound | 10 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic and pharmacodynamic studies | [2] |
| CC-CVX8 | This compound | Not specified | Oral (p.o.), twice daily (b.i.d.) | Not specified | Decreased tumor growth and increased survival (p = .004) | [3] |
Note: This table summarizes available data. For detailed statistical analysis, please refer to the cited literature.
Experimental Protocols
Xenograft Mouse Model Establishment
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell lines (e.g., USC-ARK1, USC-ARK2, or CC-CVX8)
-
Matrigel (Corning)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Preparation and Administration of this compound
Materials:
-
This compound (Gilead Sciences, Inc.)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 10 mg/kg dose in a 20g mouse, the mouse would receive 0.2 mg of this compound.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Administer the prepared this compound solution or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 µL.
-
For twice-daily (b.i.d.) dosing, administrations should be approximately 12 hours apart.
Tumor Growth Monitoring and Endpoint Analysis
Materials:
-
Calipers
-
Scale
Protocol:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
At the end of the study (e.g., 19 or 28 days, or when tumors in the control group reach a predetermined size), euthanize the mice.[1]
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for c-Myc expression or Western blotting.[1]
Experimental Workflow
Caption: Xenograft study workflow.
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Studies with GS-626510
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. A primary target of this compound's inhibitory action is the c-Myc oncogene, which is frequently overexpressed in various human cancers.[2][3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in various xenograft models, suggesting its potential as a therapeutic agent.[2][3][4]
These application notes provide a summary of the recommended dosage for in vivo studies based on available preclinical data, detailed protocols for key experiments, and an overview of the compound's mechanism of action.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from preclinical studies on the in vivo administration of this compound.
| Parameter | Details | Reference |
| Drug | This compound | [2][3][4] |
| Animal Model | Female CB17/lcrHsd-Prkd/scid mice with Uterine Serous Carcinoma (USC-ARK1, USC-ARK2) or Cervical Cancer (CC-CVX8) xenografts | [3][4] |
| Dosage | 10 mg/kg | [2][3][4] |
| Route of Administration | Oral gavage (p.o.) | [2][3][4] |
| Dosing Schedule | Twice daily (b.i.d.) | [3][4] |
| Treatment Duration | 19-28 days | [4] |
| Efficacy | - Significantly slower tumor growth rate. - More effective than the BET inhibitor JQ1 at the doses used. - Down-regulation of total and phospho c-Myc protein expression in tumor tissues. | [2][4] |
| Safety and Tolerability | - Well-tolerated. - No clear impact on body weight. - No evidence of acute or chronic toxicity was observed in the treated animals. | [3][4] |
Signaling Pathway of this compound
This compound functions by inhibiting the activity of BET proteins, which are critical "readers" of the epigenetic code. In cancer cells where c-Myc is a key driver of proliferation, BET proteins, particularly BRD4, bind to acetylated histones at the c-Myc gene promoter and enhancer regions. This binding recruits transcriptional machinery, leading to c-Myc expression. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing the transcription of c-Myc. The resulting decrease in c-Myc levels leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for Oral Gavage
Note: The specific vehicle used for in vivo administration of this compound is not explicitly detailed in the primary research literature. The following protocol is a general method for formulating hydrophobic compounds for oral gavage in mice and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for oral gavage consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
Final Formulation:
-
To prepare the final dosing solution, dilute the this compound stock solution with the prepared vehicle to achieve the desired final concentration. For a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), the final concentration of the solution should be 1 mg/mL.
-
Vortex the final solution thoroughly to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh daily before administration.
-
In Vivo Efficacy Study in Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., female CB17/lcrHsd-Prkd/scid), 6-8 weeks old.
Tumor Implantation:
-
Culture the desired cancer cell line (e.g., USC-ARK1, CC-CVX8) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Drug Administration:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (10 mg/kg) or vehicle control orally via gavage twice daily.
-
Monitor the body weight of the mice and tumor size at regular intervals (e.g., 2-3 times per week).
Endpoint Analysis:
-
At the end of the study (e.g., after 19-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, measure their final weight and volume.
-
A portion of the tumor tissue can be flash-frozen for protein analysis (e.g., Western blot for c-Myc) or fixed in formalin for immunohistochemistry.
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice).
-
Syringe (e.g., 1 mL).
-
Prepared this compound or vehicle solution.
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage Needle Insertion:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
-
Ensure the needle passes smoothly without resistance. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
-
Caption: Experimental workflow for an in vivo efficacy study.
Safety and Toxicology Considerations
Based on the available literature, this compound at a dose of 10 mg/kg administered twice daily is reported to be well-tolerated in mouse xenograft models, with no significant impact on the body weight of the animals.[3][4] However, these studies were primarily focused on efficacy and did not constitute formal toxicology assessments.
For any new in vivo study, it is recommended to conduct a preliminary dose-range-finding study to determine the maximum tolerated dose (MTD) in the specific animal strain and model being used. Researchers should monitor for clinical signs of toxicity, including but not limited to:
-
Changes in body weight and food/water consumption.
-
Alterations in behavior and activity levels.
-
Signs of gastrointestinal distress.
-
Changes in skin and fur condition.
At the study endpoint, collection of major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis is advised to assess for any potential organ-specific toxicities.
Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional guidelines and approved by the relevant Institutional Animal Care and Use Committee (IACUC). The provided protocols are general recommendations and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GS-626510 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubility and preparation of the BET (Bromodomain and Extra-Terminal) inhibitor, GS-626510, in DMSO for use in cell culture experiments.
Introduction
This compound is a potent and orally active inhibitor of the BET family of bromodomains, including BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer. This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with chromatin and subsequent downstream gene expression, such as the proto-oncogene c-Myc.[2]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | BET family bromodomains (BRD2, BRD3, BRD4) | [1] |
| Mechanism of Action | Inhibits interaction between BET proteins and acetylated histones | [2] |
| Molecular Weight | 394.45 g/mol |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL | [1] |
Recommended Concentrations for Cell Culture
| Concentration Type | Range | Reference |
| Stock Solution | 10 mM in DMSO | [2][3] |
| Working Concentration | 1.5 nM - 10 µM | [2][3] |
Signaling Pathway
This compound, as a BET inhibitor, disrupts the normal transcriptional activation mediated by BET proteins. A key target of this inhibition is the c-Myc oncogene. The following diagram illustrates the simplified signaling pathway affected by this compound.
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 394.45 g/mol * 1000 mg/g = 3.9445 mg for 1 mL of DMSO.
-
-
Weighing:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions immediately before use.[2]
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Example Dilution for a 10 µM Working Solution:
-
To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of complete cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures as per your experimental design.
-
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Stability and Storage
-
Powder: Store at -20°C.
-
DMSO Stock Solution: Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Safety Precautions
-
Handle this compound powder and DMSO solutions in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
Validating c-Myc Downregulation by GS-626510 Using Western Blot: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc proto-oncogene is a critical transcription factor that governs a wide array of cellular processes, including proliferation, growth, and apoptosis.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] GS-626510 is a novel small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[4][6][7] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters, including that of c-Myc. This compound exerts its anti-cancer effects by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with chromatin and subsequent transcriptional activation of target genes like c-Myc.[4][8] This leads to a reduction in c-Myc protein levels, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[4][6]
This application note provides a detailed protocol for utilizing Western blotting to validate the downregulation of c-Myc protein expression in cancer cell lines following treatment with this compound. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method for this purpose.[9][10]
Signaling Pathway of c-Myc Regulation by BET Proteins
The following diagram illustrates the simplified signaling pathway leading to c-Myc transcription and the inhibitory effect of this compound.
Caption: c-Myc transcription regulation and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect c-Myc protein levels.
Materials and Reagents
-
Cancer cell line known to express c-Myc (e.g., Uterine Serous Carcinoma cell lines ARK1, ARK2)[4][6]
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane[9]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against c-Myc (e.g., anti-c-Myc, #ab32072, Abcam)[4]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[11]
-
Western blot imaging system
Experimental Workflow
The following diagram provides a visual overview of the Western blot protocol.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Methodology
1. Cell Culture and Treatment:
-
Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
5. SDS-PAGE:
-
Load 20-40 µg of total protein per well into a precast polyacrylamide gel.[10][11]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[11]
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
7. Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
8. Antibody Incubation:
-
Incubate the membrane with the primary antibody against c-Myc, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.[9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
9. Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure accurate quantification, ensure the signal is within the linear range of detection.[12]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the c-Myc band to the corresponding loading control band.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Time (hours) | Normalized c-Myc Expression (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.08 |
| This compound | 0.1 | 24 | 0.75 | ± 0.06 |
| This compound | 1 | 24 | 0.42 | ± 0.05 |
| This compound | 10 | 24 | 0.15 | ± 0.03 |
Expected Results
Treatment with this compound is expected to cause a dose- and time-dependent decrease in the expression of c-Myc protein.[4][6] The Western blot should show a reduction in the intensity of the c-Myc band in this compound-treated samples compared to the vehicle control, while the loading control band should remain consistent across all lanes. Studies have shown that this compound can significantly reduce both total and phosphorylated c-Myc levels.[4][6]
Conclusion
This protocol provides a robust framework for researchers to validate the efficacy of this compound in downregulating c-Myc protein expression. By following these detailed steps, scientists can generate reliable and quantifiable data to support preclinical studies and further drug development efforts targeting the c-Myc oncogene.
References
- 1. Signaling pathways that regulate the c-Myc oncoprotein | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 4. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. cusabio.com [cusabio.com]
- 11. addgene.org [addgene.org]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for GS-626510 Formulation for Oral Gavage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD2, BRD3, and BRD4.[1] By reversibly binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts protein-protein interactions between BET proteins and acetylated histones and transcription factors. This inhibition leads to the downregulation of key oncogenes, such as c-Myc, making this compound a promising therapeutic agent for various cancers.[2][3][4] Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic profile of this compound. This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in animal models, particularly mice.
Data Presentation
Table 1: Recommended Formulation for this compound Oral Gavage
| Component | Role | Example Concentration for a 2.5 mg/mL solution |
| This compound | Active Pharmaceutical Ingredient | 2.5 mg |
| DMSO | Initial Solubilizing Agent | 100 µL (from a 25 mg/mL stock) |
| PEG300 | Vehicle/Co-solvent | 400 µL |
| Tween-80 | Surfactant/Emulsifier | 50 µL |
| Saline (0.9% NaCl) | Diluent | 450 µL |
This formulation yields a clear solution suitable for oral gavage.[1]
Table 2: Dosing and Administration Parameters for Mice
| Parameter | Recommendation | Reference |
| Dose | 10 mg/kg, twice daily | [2] |
| Gavage Needle Size | 18-20 gauge for adult mice | [1] |
| Maximum Gavage Volume | 10 mL/kg | [1][5] |
| Animal Restraint | Manual scruffing to immobilize the head and align the esophagus | [2][6] |
Signaling Pathway
This compound, as a BET inhibitor, functions by disrupting the interaction between BET proteins (specifically BRD4) and acetylated histones on chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of target genes. A key downstream target of this pathway is the MYC proto-oncogene. By inhibiting BRD4, this compound effectively downregulates c-Myc expression, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow
The general workflow for an in vivo study using this compound in a xenograft mouse model involves several key stages, from formulation preparation to data analysis.
Caption: In vivo experimental workflow.
Experimental Protocols
Formulation of this compound for Oral Gavage
This protocol is adapted from a commercially available suggestion and is suitable for achieving a clear solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex and sonicate briefly to ensure complete dissolution.
-
In a new sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, use 100 µL of the 25 mg/mL stock.
-
Add PEG300 to the tube. For the example concentration, add 400 µL of PEG300. Mix thoroughly by vortexing.
-
Add Tween-80. Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add saline to reach the final volume. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
Visually inspect the solution. The final formulation should be a clear, homogenous solution. If precipitation occurs, gentle warming and sonication may be attempted.
Note on Alternative Vehicles: For poorly water-soluble compounds like this compound, other vehicle systems can be explored. These may include aqueous solutions of cyclodextrins (e.g., 20% SBE-β-CD in saline) or oil-based vehicles like corn oil.[7] The choice of vehicle can impact the oral bioavailability and should be consistent within a study.[8][9]
Protocol for Oral Gavage in Mice
This protocol provides a step-by-step guide for the safe and effective administration of this compound via oral gavage.
Materials:
-
Mouse of appropriate age and weight
-
Prepared this compound formulation
-
Syringe (e.g., 1 mL)
-
Gavage needle (18-20 gauge with a ball tip for adult mice)[1]
-
Permanent marker
-
Scale
Procedure:
-
Determine the appropriate dosing volume. Weigh the mouse and calculate the volume of the formulation to administer based on the desired dose (e.g., 10 mg/kg) and the concentration of the formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1][5]
-
Measure the correct length for gavage needle insertion. Hold the gavage needle alongside the mouse and measure the distance from the tip of the nose to the last rib. Mark this length on the needle with a permanent marker. Do not insert the needle beyond this mark to avoid perforating the stomach.[2][10]
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.
-
Properly restrain the mouse. Use a one-handed scruffing technique to firmly grasp the loose skin over the neck and back. This should immobilize the head and keep the body in a vertical alignment, which straightens the esophagus.[2][6]
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[2] If resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
Administer the formulation. Once the needle is in place to the predetermined depth, slowly and steadily depress the syringe plunger to deliver the solution.[6]
-
Withdraw the needle. After administration, gently and smoothly withdraw the needle along the same path of insertion.
-
Monitor the animal. Return the mouse to its cage and observe for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 5-10 minutes post-gavage.[1]
Protocol for Tumor Growth Monitoring in Xenograft Models
Regular monitoring of tumor volume is essential for assessing the efficacy of this compound in xenograft models.
Materials:
-
Digital calipers
-
Animal monitoring log
Procedure:
-
Tumor measurement. Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.[11]
-
Record measurements. Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculate tumor volume. Use the following formula to estimate the tumor volume:
-
Monitor animal well-being. In addition to tumor size, monitor the body weight and overall health of the animals. Humane endpoints should be established in the study protocol, typically based on a maximum tumor volume or a significant loss of body weight.
Protocol for Pharmacokinetic Analysis
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Procedure:
-
Dosing. Administer a single oral gavage dose of this compound to a cohort of mice.[14]
-
Blood sampling. Collect blood samples at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours).[14] Blood can be collected via methods such as retro-orbital sinus, saphenous vein, or tail vein bleeding for serial sampling, or via cardiac puncture for a terminal sample.[15]
-
Plasma preparation. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood to separate the plasma.[16]
-
Sample storage. Store plasma samples at -80°C until analysis.
-
Bioanalysis. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameter calculation. Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. research.fsu.edu [research.fsu.edu]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. researchgate.net [researchgate.net]
- 13. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daikinchemicals.com [daikinchemicals.com]
Application Notes and Protocols for RNA-seq Data Analysis Following GS-626510 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting and analyzing RNA-sequencing (RNA-seq) experiments to investigate the transcriptional effects of GS-626510, a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] By elucidating the global gene expression changes induced by this compound, researchers can gain deeper insights into its mechanism of action and identify potential biomarkers of response.
This compound functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and transcription factors.[1] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-Myc, which is a critical driver in various cancers, including Uterine Serous Carcinoma.[1][3][4][5][6] RNA-seq is a powerful tool to systematically profile these and other downstream transcriptional changes.
Experimental Design and Workflow
A well-designed experiment is crucial for obtaining meaningful and reproducible RNA-seq data. A common approach involves treating a relevant cancer cell line (e.g., one with known c-Myc overexpression) with this compound and a vehicle control.
Key Considerations:
-
Cell Line Selection: Choose a cell line known to be sensitive to BET inhibitors, preferably with characterized c-Myc amplification or overexpression.[1][3]
-
Dose and Time Points: Determine the optimal concentration and duration of this compound treatment based on prior in vitro proliferation and apoptosis assays.[1][3]
-
Replicates: Use a minimum of three biological replicates for each condition (treatment and control) to ensure statistical power.
The overall workflow, from cell culture to data interpretation, is depicted below.
Detailed Protocols
The following protocols outline the key steps for the bioinformatics analysis of RNA-seq data.
Protocol 2.1: Quality Control of Raw Sequencing Reads
Objective: To assess the quality of the raw sequencing data (FASTQ files) to identify any potential issues such as low-quality bases, adapter contamination, or PCR artifacts.[7]
Methodology:
-
Tool: Use FastQC for generating quality control reports.
-
Execution: Run FastQC on each raw FASTQ file.
-
Evaluation: Examine the reports for metrics like Per base sequence quality, Per sequence GC content, and Adapter Content. Address any warnings or failures in the subsequent trimming step.
Protocol 2.2: Read Trimming and Adapter Removal
Objective: To remove low-quality bases and adapter sequences from the reads to improve alignment accuracy.[8]
Methodology:
-
Tool: Use Trimmomatic or a similar tool.
-
Execution: Apply the tool to paired-end reads, specifying the adapter sequences to be removed and setting quality score thresholds.
-
Post-QC: Rerun FastQC on the trimmed files to confirm the removal of adapters and improvement in quality.
Protocol 2.3: Alignment to a Reference Genome
Objective: To map the high-quality, trimmed reads to a reference genome.
Methodology:
-
Tool: Use a splice-aware aligner like STAR, which is efficient and accurate for RNA-seq data.[8]
-
Prerequisite: Download the reference genome (FASTA) and gene annotation (GTF) files from a repository like Ensembl or GENCODE.
-
Genome Indexing (run once):
-
Alignment:
Protocol 2.4: Gene Expression Quantification
Objective: To count the number of reads that map to each gene.
Methodology:
-
Tool: Use featureCounts from the Subread package.[8]
-
Execution: Run featureCounts on the aligned BAM files, providing the gene annotation file.
Protocol 2.5: Differential Gene Expression (DGE) Analysis
Objective: To identify genes that are significantly up- or down-regulated upon this compound treatment compared to the control. [9][10] Methodology:
-
Tool: Use R packages such as DESeq2 or edgeR, which are specifically designed for count data from RNA-seq. [11]2. Execution (Example with DESeq2 in R):
Data Presentation
Quantitative results should be presented in a clear, tabular format to facilitate interpretation and comparison.
Table 1: Top 10 Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | log2FoldChange | p-value | Adjusted p-value (padj) |
|---|---|---|---|
| Down-regulated | |||
| MYC | -2.58 | 1.2e-50 | 4.5e-46 |
| CDK4 | -1.75 | 3.4e-30 | 8.1e-26 |
| E2F1 | -1.52 | 6.7e-25 | 1.1e-20 |
| CCND1 | -1.48 | 9.8e-24 | 1.5e-19 |
| TERT | -2.10 | 2.2e-22 | 3.0e-18 |
| Up-regulated | |||
| CDKN1A | 2.15 | 5.6e-28 | 1.2e-23 |
| GADD45A | 1.98 | 8.9e-26 | 1.5e-21 |
| BTG2 | 1.85 | 4.3e-23 | 6.0e-19 |
| KLF4 | 1.70 | 1.1e-20 | 1.4e-16 |
| POU2F2 | 1.65 | 3.3e-19 | 3.9e-15 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Top Enriched KEGG Pathways for Down-regulated Genes
| KEGG Pathway ID | Pathway Description | Gene Count | Adjusted p-value (padj) |
|---|---|---|---|
| hsa04110 | Cell cycle | 85 | 1.5e-12 |
| hsa05200 | Pathways in cancer | 120 | 3.2e-10 |
| hsa04151 | PI3K-Akt signaling pathway | 95 | 7.8e-9 |
| hsa04010 | MAPK signaling pathway | 110 | 2.1e-8 |
| hsa05169 | Epstein-Barr virus infection | 70 | 5.5e-7 |
Note: Data are hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
This compound acts by inhibiting BET proteins, which are critical "readers" of the histone code that recruit transcriptional machinery to specific gene promoters. This action leads to the suppression of key target genes like c-Myc.
By following these detailed protocols and application notes, researchers can effectively leverage RNA-seq to understand the genome-wide impact of this compound, validate its mechanism of action, and discover novel therapeutic insights.
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. "Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in U" by Elena Bonazzoli, Federica Predolini et al. [scholar.bridgeporthospital.org]
- 6. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. blog.genewiz.com [blog.genewiz.com]
- 9. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 10. What is Differential Gene Expression Analysis? - CD Genomics [cd-genomics.com]
- 11. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
Application Notes and Protocols for Establishing a GS-626510-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-626510 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.[1] BET inhibitors represent a promising class of epigenetic modulators for cancer therapy, primarily through the suppression of key oncogenes such as c-Myc.[2][3] The development of drug resistance, a common phenomenon in oncology, can limit the therapeutic efficacy of such agents. Therefore, the establishment and characterization of this compound-resistant cell lines are crucial for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for generating a this compound-resistant cell line using a dose-escalation method.[4][5] Additionally, we describe key experiments for the characterization of the resistant phenotype, including the assessment of cell viability, and analysis of protein and gene expression.
Data Presentation
Table 1: Summary of Cell Viability Data (Example)
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line | This compound | 33[6] | 1 |
| This compound-Resistant Line | This compound | [To be determined experimentally] | [To be determined experimentally] |
The IC50 value for the parental RKO colorectal cancer cell line is provided as a reference.[6] The IC50 and Resistance Index (RI = IC50 of resistant line / IC50 of parental line) for the newly generated resistant cell line should be determined empirically.
Table 2: Summary of Gene and Protein Expression Analysis (Example)
| Target | Method | Parental Cell Line (Relative Expression) | This compound-Resistant Line (Relative Expression) |
| c-Myc | qPCR | 1.0 | [To be determined experimentally] |
| BRD4 | qPCR | 1.0 | [To be determined experimentally] |
| ABCB1 | qPCR | 1.0 | [To be determined experimentally] |
| c-Myc | Western Blot | +++ | [To be determined experimentally] |
| BRD4 | Western Blot | +++ | [To be determined experimentally] |
| P-glycoprotein | Western Blot | + | [To be determined experimentally] |
Expression levels are relative to the parental cell line. This table provides a template for summarizing the characterization data of the resistant cell line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol employs a gradual dose-escalation method to select for a population of cells with stable resistance to this compound.[4][5]
Materials:
-
Parental cancer cell line of interest (e.g., RKO colorectal cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 value. The reported IC50 for this compound in RKO cells is 33 nM.[6]
-
-
Initiate resistance development:
-
Culture the parental cells in the complete medium containing this compound at a starting concentration of approximately IC10-IC20 (e.g., 3-6 nM for RKO cells).
-
Maintain the cells in this concentration until the growth rate is comparable to that of the untreated parental cells. This may take several passages.
-
-
Dose escalation:
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, monitor the cell viability and morphology. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Cryopreserve cells at each successful concentration step.
-
-
Establishment of a stable resistant line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 10-fold or higher).
-
Once a desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with a maintenance concentration of this compound (e.g., the highest tolerated dose) to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of the this compound-Resistant Phenotype
A. Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Parental and this compound-resistant cell lines
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
-
Calculate the IC50 values for both cell lines and determine the Resistance Index (RI).
B. Western Blot Analysis
Materials:
-
Parental and this compound-resistant cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-c-Myc, anti-BRD4, anti-P-glycoprotein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from both parental and resistant cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative protein expression levels between the parental and resistant cell lines.
C. Quantitative PCR (qPCR) Analysis
Materials:
-
RNA extracted from parental and this compound-resistant cells
-
cDNA synthesis kit
-
qPCR primers for genes of interest (e.g., MYC, BRD4, ABCB1) and a housekeeping gene
-
qPCR master mix and real-time PCR system
Procedure:
-
Extract total RNA from both parental and resistant cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression changes in the resistant cells compared to the parental cells using the ΔΔCt method.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits BRD4, leading to decreased c-Myc expression.
Caption: Experimental workflow for generating a this compound-resistant cell line.
References
- 1. pnas.org [pnas.org]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GS-626510 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BET bromodomain inhibitor GS-626510 in in vivo experiments.
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results in your in vivo studies with this compound.
Question: Why am I observing high variability in tumor growth inhibition between animals in the same treatment group?
Answer:
High variability in treatment response is a common challenge in in vivo studies, particularly with xenograft models. Several factors can contribute to this issue:
-
Intra-tumor Heterogeneity: Tumors, even from the same cell line, can exhibit significant heterogeneity. This means that different subclones of cells within the tumor may have varying levels of c-Myc expression or sensitivity to BET inhibitors, leading to differential responses to this compound.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact tumor growth and drug metabolism. Ensure that all animals are healthy, housed under identical conditions, and handled consistently to minimize stress-induced variability.
-
Inconsistent Drug Administration: Improper oral gavage technique can lead to incorrect dosing, aspiration, or esophageal irritation, all of which can affect the animal's health and the drug's absorption. Ensure all personnel are thoroughly trained in this procedure.
-
Variable Drug Formulation: Ensure the this compound formulation is homogenous and stable. If the compound precipitates out of solution, the actual dose administered will be inconsistent.
Troubleshooting Decision Tree:
Caption: Troubleshooting inconsistent tumor growth inhibition.
Question: My in vivo results with this compound are not replicating our promising in vitro data. What could be the reason?
Answer:
A discrepancy between in vitro and in vivo results is a frequent hurdle in drug development. Potential reasons for this include:
-
Suboptimal Pharmacokinetics (PK): While this compound is reported to have excellent oral bioavailability, factors in your specific animal model (e.g., strain, diet, gut microbiome) could alter its absorption, distribution, metabolism, and excretion (ADME) profile. This could result in insufficient drug concentration at the tumor site.
-
Inadequate Target Engagement: Even with sufficient plasma exposure, the drug may not be reaching the tumor tissue at a high enough concentration or for a sufficient duration to effectively inhibit BRD4 and suppress c-Myc.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence a tumor's response to therapy.
-
Development of Resistance: Although less likely in short-term studies, some tumor cells may develop resistance to BET inhibitors.
Question: How can I confirm that this compound is hitting its target in my in vivo model?
Answer:
To verify target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor and/or surrogate tissue samples at various time points after this compound administration and assessing the downstream effects of BET inhibition. Key biomarkers to measure include:
-
c-Myc Expression: As a primary downstream target, a reduction in c-Myc protein levels (measured by Western blot or immunohistochemistry) or mRNA levels (measured by qRT-PCR) is a strong indicator of target engagement.[1]
-
HEXIM1 Expression: HEXIM1 has been identified as a robust and consistent pharmacodynamic marker for BET inhibitor activity across various cancer types and tissues.[2] An increase in HEXIM1 expression would indicate target engagement.
-
Other Downstream Target Genes: You can also assess the expression of other genes known to be regulated by BET proteins, such as those involved in cell cycle progression and apoptosis.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[3]
Signaling Pathway of this compound Action:
Caption: this compound inhibits BET proteins, leading to c-Myc downregulation.
What is the recommended dose and administration route for this compound in mice?
Based on published preclinical studies, a common and effective dosing regimen for this compound in mouse xenograft models is 10 mg/kg administered twice daily via oral gavage .[4]
How should I prepare this compound for oral administration?
For in vivo studies, this compound has been formulated by first dissolving it in an organic solvent like DMSO to create a stock solution. This stock solution is then further diluted in a suitable vehicle for oral administration. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to ensure the final formulation is a homogenous solution or a stable suspension to ensure consistent dosing.
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| SCID Mice | USC-ARK1 (Uterine Serous Carcinoma) | 10 mg/kg this compound, twice daily, oral | Significantly slower tumor growth rate (P<0.05) compared to vehicle control after 19 days. | [4] |
| SCID Mice | CC-CVX8 (Cervical Cancer) | Twice-daily oral doses | Highly effective in decreasing tumor growth (p=0.004) and increasing survival (p=0.004). | [3] |
Table 2: Representative Pharmacokinetic Parameters of an Oral Small Molecule Inhibitor in Mice (Illustrative)
Disclaimer: Specific pharmacokinetic data for this compound (Cmax, Tmax, t1/2) are not publicly available. The following table provides representative values for a similar oral small molecule inhibitor in mice to serve as a general guide.
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | ~500 - 1500 | Maximum plasma concentration |
| Tmax | hours | ~1 - 4 | Time to reach maximum plasma concentration |
| t1/2 (plasma) | hours | ~4 - 8 | Plasma half-life |
| Oral Bioavailability | % | >50% | Percentage of the drug that reaches systemic circulation |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution.
-
Further dilute the stock solution with a vehicle appropriate for oral administration (e.g., a mixture of PEG400, Tween 80, and saline) to the final desired concentration.
-
Ensure the final solution is clear and homogenous. If a suspension is formed, ensure it is uniformly mixed before each administration. Prepare the formulation fresh daily if its stability is unknown.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered. The typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Use a proper-sized, ball-tipped oral gavage needle.
-
Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and slowly administer the formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow for an In Vivo Efficacy Study:
Caption: Workflow for a typical in vivo efficacy study.
Protocol 2: Pharmacodynamic (PD) Analysis of c-Myc Expression in Tumor Tissue
-
Sample Collection:
-
At predetermined time points after the final dose of this compound, euthanize the mice.
-
Immediately excise the tumors and snap-freeze them in liquid nitrogen or fix them in 10% neutral buffered formalin.
-
-
Western Blot Analysis (for frozen tissue):
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative expression of c-Myc.
-
-
Immunohistochemistry (IHC) Analysis (for fixed tissue):
-
Embed the fixed tumors in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with a primary antibody against c-Myc.
-
Apply a secondary antibody and a detection system.
-
Counterstain the sections and mount them on slides.
-
Analyze the slides under a microscope to assess the intensity and localization of c-Myc staining.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GS-626510 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GS-626510 in cell viability assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] Its mechanism of action involves competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors.[2] This inhibition leads to the downregulation of key oncogenes, most notably c-Myc, resulting in decreased cell proliferation and the induction of apoptosis in various cancer cell lines.[2][3][4]
Q2: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] For example, a 10 mM stock solution in DMSO is commonly used for in vitro experiments.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1] When preparing working concentrations, the DMSO stock is further diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being tested. Based on published studies, a broad concentration range from low nanomolar (nM) to low micromolar (µM) is a good starting point for a dose-response curve. For instance, in studies with uterine serous carcinoma cell lines, this compound has shown activity with IC50 values in the nanomolar range and has been tested at concentrations up to 10 µM to assess apoptosis.[2] A common approach is to perform a serial dilution, for example, a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 10 µM).
Troubleshooting Guides
Common Issues in Cell Viability Assays with this compound
| Issue | Possible Cause | Suggested Solution |
| High background absorbance/luminescence | - Contamination of culture medium.[5]- Phenol red or serum components in the medium interfering with the assay reagents.[5]- Spontaneous reduction of assay reagent due to light exposure or pH of the medium.[6] | - Use fresh, sterile culture medium and reagents.- For colorimetric and fluorometric assays, consider using a serum-free and/or phenol red-free medium during the assay incubation period.[5]- Include a "no-cell" control with the medium and this compound to measure background and subtract it from all readings.- Protect assay plates from light. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate.- Incomplete solubilization of formazan crystals (MTT assay).- Temperature gradients across the plate (luminescent assays).[7] | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity.- For MTT assays, ensure complete dissolution of formazan crystals by thorough mixing and appropriate incubation time with the solubilization buffer.- For luminescent assays, allow the plate to equilibrate to room temperature before reading to minimize temperature gradients.[7] |
| Low signal or poor dose-response | - Sub-optimal cell seeding density (too few or too many cells).- Incorrect incubation time with this compound or the assay reagent.- this compound concentration range is not appropriate for the cell line. | - Perform a cell seeding density optimization experiment to determine the linear range of your assay for your specific cell line.- Optimize the incubation time for both the drug treatment and the final assay reagent.- Broaden the concentration range of this compound in your dose-response experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Optimizing the cell seeding density is a critical first step to ensure that the cell number is within the linear range of the chosen viability assay throughout the experiment.
-
Cell Preparation : Culture cells to approximately 80-90% confluency. Harvest and perform a cell count to determine viability and concentration.
-
Seeding : Prepare a serial dilution of your cell suspension. In a 96-well plate, seed cells at various densities (e.g., from 1,000 to 100,000 cells/well for adherent cells, or higher for suspension cells). Include wells with medium only as a background control.
-
Incubation : Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Assay : At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Analysis : Plot the absorbance/luminescence values against the number of cells seeded. The optimal seeding density will be within the linear portion of this curve, where an increase in cell number results in a proportional increase in signal.
Protocol 2: this compound Dose-Response Cell Viability Assay (MTT Assay Example)
-
Cell Seeding : Seed your cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
This compound Preparation : Prepare a serial dilution of this compound in culture medium from your DMSO stock. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
How to address GS-626510 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with GS-626510 precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound for in vitro experiments?
A1: this compound is typically prepared in a concentrated stock solution using dimethyl sulfoxide (DMSO). For cell culture experiments, a stock solution of 10 mM in DMSO is commonly used.[1][2] To prepare the stock solution, dissolve the powdered this compound in newly opened, anhydrous DMSO. To aid dissolution, you can use ultrasonication and warming. One supplier suggests that for a concentration of 25 mg/mL (63.38 mM) in DMSO, adjusting the pH to 4 with HCl and heating to 80°C can facilitate dissolution.[3]
Q2: How should I store the this compound stock solution?
A2: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its hydrophobic nature. When the DMSO stock solution is diluted into the aqueous environment of the culture medium, the solubility of the compound can decrease significantly, leading to the formation of a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: I observed a precipitate in my culture medium after adding the this compound stock solution.
Step 1: Initial checks and immediate actions.
-
Observation: Is the precipitation immediate and widespread, or does it occur over time?
-
Action:
-
Gently swirl the flask or plate to see if the precipitate redissolves.
-
Warm the medium to 37°C and observe if the precipitate dissolves.
-
Use a vortex or sonication for a brief period to aid dissolution.
-
Step 2: Review your dilution protocol.
-
Question: How are you diluting the DMSO stock solution into the culture medium?
-
Recommendation: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of medium. Instead, perform a serial dilution. For example, first, dilute the 10 mM stock into a smaller volume of medium, mix well, and then add this intermediate dilution to your final culture volume.
Step 3: Assess the final concentration of this compound.
-
Question: What is the final working concentration of this compound in your experiment?
-
Consideration: The final concentration may be exceeding the solubility limit of this compound in your specific culture medium.
-
Action: Try using a lower final concentration of this compound if your experimental design allows.
Step 4: Evaluate the components of your culture medium.
-
Question: What is the composition of your culture medium (e.g., DMEM, RPMI-1640)? What is the percentage of fetal bovine serum (FBS)?
-
Consideration: The pH, protein content (especially serum), and other components of the medium can influence the solubility of this compound.
-
Action: If possible, test the solubility of this compound in your base medium with varying concentrations of FBS to determine an optimal condition.
Step 5: Perform an empirical solubility test.
-
Rationale: Since the exact solubility of this compound in every possible culture medium is not documented, performing a simple solubility test in your specific medium can provide valuable information.
-
Protocol: See the detailed "Experimental Protocol for Determining Empirical Solubility of this compound" below.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Solubility | DMSO | 25 mg/mL (63.38 mM) | Ultrasonic, warming, pH 4 (HCl), and heating to 80°C may be required. Use of newly opened DMSO is recommended.[3] |
| Common Stock Solution | DMSO | 10 mM | Frequently used for in vitro cell culture experiments.[1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: ~394.47 g/mol ).
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Determining Empirical Solubility of this compound in Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes
-
Microplate reader or spectrophotometer (optional)
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your culture medium in microcentrifuge tubes. Start with a high concentration (e.g., 100 µM) and perform serial dilutions down to a low concentration (e.g., 0.1 µM).
-
Include a vehicle control (DMSO only) at the highest concentration used.
-
Incubate the tubes at 37°C for 1-2 hours, mimicking your experimental conditions.
-
After incubation, visually inspect each tube for any signs of precipitation. You can also centrifuge the tubes at a low speed and check for a pellet.
-
(Optional) To quantify, centrifuge the tubes at a high speed to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (if known) or use HPLC to determine the concentration of the dissolved compound.
-
The highest concentration that remains clear is your empirical solubility limit in that specific medium.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Logical steps to troubleshoot this compound precipitation.
References
Long-term stability of GS-626510 stock solutions in DMSO
This technical support center provides guidance on the long-term stability of GS-626510 stock solutions in dimethyl sulfoxide (DMSO). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and duration for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.
Q2: Can I store my this compound DMSO stock solution at room temperature?
Long-term storage at room temperature is generally not recommended. Studies on a wide range of compounds stored in DMSO at ambient conditions have shown significant degradation over time. One study found that the probability of observing a compound was 92% after 3 months, 83% after 6 months, and only 52% after one year. To ensure the integrity of your experiments, adhere to the recommended frozen storage conditions.
Q3: How many times can I freeze and thaw my this compound stock solution?
While specific data on this compound is unavailable, general studies on compound stability in DMSO have shown that multiple freeze-thaw cycles may not cause significant compound loss for many substances, with one study showing no significant loss after 11 cycles. However, to minimize potential degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature cycling.
Q4: What factors can influence the stability of this compound in DMSO?
Several factors can affect the stability of compounds stored in DMSO, including:
-
Water Content: The presence of water can be a more significant factor in compound degradation than oxygen. It is crucial to use anhydrous DMSO and minimize the exposure of the stock solution to moisture.
-
Oxygen: While less critical than water, exposure to oxygen can also contribute to degradation for some compounds.
-
Storage Container: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for up to 5 months at room temperature.
Troubleshooting Guide
Issue: I am seeing variable or unexpected results in my experiments using a this compound stock solution.
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the correct temperature (-20°C or -80°C) and for a duration within the recommended period.
-
Check for Precipitation: Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution to room temperature and vortex to ensure complete dissolution.
-
Assess Purity: If variability persists, the integrity of the this compound in the stock solution may be compromised. It is advisable to perform an analytical check to determine the concentration and purity of the compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of a this compound stock solution in DMSO over time.
1. Preparation of Stock Solution:
- Dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM).
- Aliquot the stock solution into multiple sterile, tightly sealed vials to be used for different time points.
2. Storage:
- Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Sample Analysis:
- At designated time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage temperature.
- Analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).
4. Data Analysis:
- Compare the concentration of this compound at each time point to the initial concentration (time 0).
- Calculate the percentage of degradation over time for each storage condition.
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Managing off-target effects of GS-626510 in experiments
Welcome to the technical support center for the BET bromodomain inhibitor, GS-626510. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD2, BRD3, and BRD4. By binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces them from chromatin, leading to the downregulation of target genes, including the key oncogene c-MYC.
Q2: What are the known on-target effects of this compound that might be observed in my experiments?
A2: The primary on-target effect of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cell lines that are dependent on BET protein function. This is often accompanied by a dose-dependent decrease in the expression of c-MYC. In in vivo models, this can translate to a reduction in tumor growth.
Q3: What are the potential off-target effects of this compound?
A3: As a pan-BET inhibitor, this compound may have several potential off-target effects, which are often class effects of this type of inhibitor:
-
On-target, off-tissue toxicities: These are effects that arise from the inhibition of BET proteins in non-cancerous cells. The most commonly reported toxicities for BET inhibitors include thrombocytopenia (low platelet count) and gastrointestinal issues.[1]
-
Binding to non-BET bromodomains: Due to structural similarities among bromodomains, there is a potential for this compound to bind to bromodomains of proteins outside the BET family, which could lead to unintended biological consequences.
-
General cellular stress: High concentrations of any small molecule inhibitor can induce cellular stress responses that are independent of its intended target.
Q4: Is there any preclinical safety data available for this compound?
A4: Publicly available preclinical safety data for this compound is limited. In a study using a mouse xenograft model of uterine serous carcinoma, twice-daily oral doses of this compound were reported to be well-tolerated, with no significant impact on the body weight of the animals.[2] Another study in a cervical cancer xenograft model also reported that the compound was well-tolerated in vivo.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity in vitro
Symptoms:
-
Greater than expected cytotoxicity in control (non-cancerous) cell lines.
-
Cell morphology changes indicative of stress (e.g., rounding, detachment) at concentrations expected to be on-target.
-
Inconsistent results between experimental replicates.
Possible Causes:
-
Off-target toxicity due to inhibition of essential non-BET bromodomain-containing proteins.
-
On-target toxicity in cell lines that are unexpectedly sensitive to BET protein inhibition for survival.
-
Compound precipitation or instability in culture media.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve in Multiple Cell Lines | Determine the GI50 (50% growth inhibition) in your cancer cell line of interest and compare it to a non-cancerous control cell line (e.g., primary cells, non-transformed cell line). A narrow therapeutic window may suggest on-target toxicity in normal cells. |
| 2 | Monitor On-Target Engagement | Measure the expression of a known BET target gene, such as HEXIM1 (which is typically upregulated upon BET inhibition), at various concentrations of this compound. This will help confirm that the observed effects correlate with target engagement.[3][4] |
| 3 | Assess Biomarkers of Toxicity | If you suspect thrombocytopenia-related effects in relevant cell models (e.g., megakaryocyte progenitors), you can measure the expression of GATA1, NFE2, and PF4, which are known to be downregulated by BET inhibitors and are associated with this toxicity.[1] |
| 4 | Use a Structurally Unrelated BET Inhibitor | As a control, treat cells with a different class of BET inhibitor (e.g., JQ1). If the unexpected toxicity is not observed with the alternative compound, it may suggest an off-target effect specific to the chemical scaffold of this compound. |
| 5 | Visualize Compound in Media | Inspect the culture media under a microscope for any signs of compound precipitation, especially at higher concentrations. |
Issue 2: Inconsistent or Unexpected Results in vivo
Symptoms:
-
Unexpected animal weight loss or signs of distress.
-
Lack of tumor growth inhibition at expected therapeutic doses.
-
High variability in tumor growth between animals in the treatment group.
Possible Causes:
-
On-target, off-tissue toxicity (e.g., gastrointestinal toxicity, thrombocytopenia).
-
Poor oral bioavailability or rapid metabolism of the compound in the specific animal model.
-
Development of resistance to the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Animal Health Closely | Regularly monitor body weight, food and water intake, and general animal behavior. For any signs of toxicity, consider reducing the dose or dosing frequency. |
| 2 | Assess Pharmacokinetics/Pharmacodynamics (PK/PD) | If feasible, collect blood samples at various time points after dosing to measure the plasma concentration of this compound (PK). In parallel, collect tumor biopsies or surrogate tissues to measure the expression of a pharmacodynamic biomarker like HEXIM1 to confirm target engagement in vivo (PD).[3][4] |
| 3 | Evaluate Hematological Parameters | Collect blood samples for a complete blood count (CBC) to monitor for signs of thrombocytopenia (low platelet count), a known class effect of BET inhibitors.[1] |
| 4 | Histopathological Analysis | At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage or abnormalities. |
| 5 | Consider Alternative Dosing Strategies | If oral administration gives inconsistent results, consider alternative routes if appropriate for the experimental question, or optimize the formulation and dosing schedule. |
Quantitative Data Summary
| Parameter | Value | Target(s) |
| Binding Affinity (Kd) | 0.59 - 3.2 nM | BRD2, BRD3, BRD4 |
| IC50 (BD1) | 83 nM | Bromodomain 1 |
| IC50 (BD2) | 78 nM | Bromodomain 2 |
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target vs. Off-Target Cytotoxicity
Objective: To differentiate between on-target and potential off-target cytotoxic effects of this compound in cell culture.
Methodology:
-
Cell Line Selection:
-
Select a cancer cell line known to be sensitive to BET inhibitors (e.g., a c-MYC-driven hematological malignancy cell line).
-
Select a non-cancerous control cell line, preferably of a similar tissue origin.
-
(Optional) Include a cancer cell line known to be resistant to BET inhibitors.
-
-
Dose-Response Treatment:
-
Plate cells at an appropriate density in 96-well plates.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
Treat cells for a relevant time period (e.g., 72 hours).
-
-
Viability and On-Target Gene Expression Analysis:
-
After treatment, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
In parallel, lyse cells from a duplicate plate and perform qRT-PCR to measure the expression of a BET target gene (HEXIM1) and a downstream effector (c-MYC).
-
-
Data Analysis:
-
Calculate the GI50 for each cell line.
-
Correlate the GI50 values with the changes in HEXIM1 and c-MYC expression. A strong correlation suggests on-target activity. A significant drop in viability in the control cell line at concentrations that do not strongly modulate the target genes may indicate off-target toxicity.
-
Protocol 2: Monitoring for Biomarkers of Thrombocytopenia In Vitro
Objective: To assess the potential of this compound to induce molecular changes associated with thrombocytopenia in a relevant cell model.
Methodology:
-
Cell Model:
-
Use a human megakaryoblastic cell line (e.g., MEG-01) or primary human CD34+ hematopoietic stem and progenitor cells differentiated towards the megakaryocyte lineage.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations, including those that are therapeutically relevant and 10-fold higher, for 24-48 hours.
-
-
Biomarker Analysis:
-
Isolate RNA from the treated cells.
-
Perform qRT-PCR to quantify the mRNA levels of GATA1, NFE2, and PF4.[1]
-
-
Interpretation:
-
A dose-dependent decrease in the expression of these transcription factors and platelet factor 4 is indicative of an on-target effect that is linked to the clinical toxicity of thrombocytopenia. This can help to establish a therapeutic window in vitro.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. HEXIM1 as a Robust Pharmacodynamic Marker for Monitoring Target Engagement of BET Family Bromodomain Inhibitors in Tumors and Surrogate Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GS-626510 Oral Bioavailability in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at achieving optimal oral bioavailability of the BET bromodomain inhibitor, GS-626510, in mice.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in mice?
A published study on the use of this compound in a mouse model of uterine serous carcinoma reported "excellent oral bioavailability" for the compound.[1][2] However, the specific quantitative pharmacokinetic (PK) data, such as the bioavailability percentage (F%), maximum plasma concentration (Cmax), and area under the curve (AUC), were not disclosed in the publication.[1][2] Therefore, while preclinical evidence suggests good oral absorption, specific quantitative benchmarks are not publicly available.
Q2: What is a recommended vehicle for oral administration of this compound to mice?
This compound is soluble in DMSO. For in vivo oral gavage studies, several formulations can be considered to ensure a clear and stable solution. A common formulation approach involves a multi-component vehicle system. One suggested formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Another simpler option for short-term studies is a mixture of 10% DMSO and 90% Corn Oil.[3] The choice of vehicle can impact the absorption and overall exposure of the compound.
Q3: At what dose and frequency has this compound been administered orally to mice in published studies?
In a study investigating its anti-tumor activity, this compound was administered to mice at a dose of 10 mg/kg.[1][2] For pharmacokinetic and pharmacodynamic assessments, a single 10 mg/kg dose was used.[1][2] For efficacy studies, a twice-daily oral treatment of 10 mg/kg was well-tolerated and effective in reducing tumor growth.[1][4]
Q4: What are the key factors that can influence the oral bioavailability of a compound like this compound?
The oral bioavailability of small molecules is influenced by a combination of physicochemical and biological factors.[5][6] Key considerations include:
-
Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[5]
-
Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream.[6]
-
First-Pass Metabolism: Drug metabolism in the gut wall and liver before it reaches systemic circulation can significantly reduce bioavailability. This is often mediated by cytochrome P450 (CYP) enzymes.[7]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting absorption.[7]
-
Drug Formulation: The choice of excipients and vehicle can greatly impact the solubility, dissolution rate, and absorption of the drug.[5]
-
Gastrointestinal Conditions: Factors such as pH, the presence of food, and gastric emptying time can affect drug stability and absorption.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or variable plasma concentrations of this compound after oral gavage. | Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the trachea or esophagus, resulting in poor absorption and potential harm to the animal.[8] | - Ensure personnel are properly trained in oral gavage techniques. - Use appropriately sized and shaped gavage needles for the mice. - Confirm the needle placement in the esophagus before administering the compound. The animal should swallow as the tube is passed.[9] - Administer the formulation slowly to prevent regurgitation.[10] |
| Compound Precipitation: The compound may be precipitating out of the vehicle solution before or after administration. | - Visually inspect the formulation for any precipitation before each use. - Consider preparing the formulation fresh daily. - If using a suspension, ensure it is homogenous before drawing it into the syringe. - Evaluate the solubility of this compound in the chosen vehicle at the target concentration. | |
| Rapid Metabolism: this compound may be subject to extensive first-pass metabolism in the gut wall or liver. | - While not reported for this compound, this is a common issue for many oral drugs. Advanced studies could involve co-administration with known inhibitors of relevant CYP enzymes to probe this possibility.[7] | |
| Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp). | - This is a potential mechanism for reduced bioavailability of many drugs. Investigating this would require specialized in vitro (e.g., Caco-2 cell assays) or in vivo studies, potentially with P-gp knockout mice or co-administration of a P-gp inhibitor.[7] | |
| Signs of distress in mice post-gavage (e.g., coughing, respiratory difficulty). | Aspiration: The formulation may have been accidentally administered into the lungs.[8] | - Immediately stop the procedure if the animal shows any signs of distress. - Euthanize the animal if severe respiratory distress is observed.[9] - Review and refine the gavage technique with experienced personnel. |
| Esophageal or Stomach Injury: The gavage needle may have caused perforation.[8] | - Use flexible-tipped gavage needles to minimize the risk of injury. - Never force the needle if resistance is met.[9] - Ensure the correct length of the needle is inserted.[9] | |
| Inconsistent results between different cohorts of mice. | Physiological Variability: Factors such as age, sex, fed/fasted state, and gut microbiome can influence drug absorption. | - Standardize the experimental conditions as much as possible (e.g., use mice of the same age and sex, decide on a consistent fed or fasted state for dosing). Fasting for 12 hours (withholding food but not water) before oral gavage is a common practice in pharmacokinetic studies.[11] - Randomize animals into treatment groups. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, combine the vehicle components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
Prepare the this compound Stock Solution:
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. The concentration of this stock will depend on the final desired dosing concentration. For example, to achieve a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, a 10 mg/mL stock in DMSO would be prepared.
-
-
Prepare the Final Dosing Solution:
-
Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve a final DMSO concentration of 10%. For example, add 1 part of the 10 mg/mL DMSO stock to 9 parts of the vehicle to get a final this compound concentration of 1 mg/mL.
-
Vortex the final solution thoroughly to ensure the compound is fully dissolved.
-
Visually inspect the solution to confirm there is no precipitation.
-
This formulation should yield a clear solution.[3] Prepare fresh daily if stability is a concern.
-
Protocol 2: Determination of Oral Bioavailability of this compound in Mice
This protocol outlines a typical procedure for a pharmacokinetic study in mice to determine the oral bioavailability of this compound.
Materials and Methods:
-
Animals: Female CB17/lcrHsd-Prkd/scid mice (or other appropriate strain), 15-19 g.[1][2]
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Fasting: Fast mice for approximately 12 hours before oral administration to reduce variability in absorption.[11]
-
Groups:
-
Administration:
-
For the oral group, administer the prepared this compound formulation via oral gavage at a volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Blood can be collected via a method such as saphenous vein puncture. For terminal time points, cardiac puncture under anesthesia can be used to collect a larger volume.[1][2]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).[1][2]
-
-
Plasma Processing:
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters for both IV and oral groups, including:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
-
-
Visualizations
Caption: Workflow for a mouse pharmacokinetic study.
Caption: Logic diagram for troubleshooting poor results.
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity issues with GS-626510
Welcome to the technical support center for GS-626510. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[2][3] This disruption of transcriptional programs essential for tumor cell proliferation and survival forms the basis of its anti-cancer activity.
Q2: Which cell lines are sensitive to this compound?
Sensitivity to this compound is strongly associated with the genetic status of the HUWE1/c-MYC pathway.[3][4] Cell lines with high levels of c-MYC expression, c-MYC gene amplification, or mutations/deletions in the HUWE1 gene tend to be highly sensitive to this compound.[3][4] HUWE1 is an E3 ubiquitin ligase that targets c-MYC for proteasomal degradation.[2][5] Therefore, defects in HUWE1 lead to c-MYC stabilization and an increased dependence on BET proteins for its transcription, rendering the cells more susceptible to BET inhibition.
Q3: Are there known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to BET inhibitors, in general, can arise through several mechanisms:
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their signaling pathways, leading to the activation of alternative pro-survival kinases.
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains, thus bypassing the inhibitory effect of the drug.
-
Increased Wnt/β-catenin Signaling: Upregulation of the Wnt/β-catenin pathway has been shown to contribute to resistance to BET inhibitors in some leukemia models.[6]
-
Upregulation of other BET family members: Increased expression of other BET family members, such as BRD2, may compensate for the inhibition of BRD4.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, dissolve the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation in a supposedly sensitive cell line. | Cell line integrity: The cell line may have lost its c-MYC dependency over multiple passages. | - Authenticate your cell line (e.g., by STR profiling).- Use low-passage number cells.- Confirm c-MYC expression levels by Western blot or qPCR. |
| Drug concentration: The concentration of this compound may be too low. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Ensure accurate dilution of the stock solution. | |
| Experimental variability: Inconsistent cell seeding density or incubation times. | - Ensure uniform cell seeding in all wells.- Maintain consistent incubation times for all experimental plates. | |
| Drug degradation: The this compound stock solution may have degraded. | - Prepare fresh stock solutions from solid compound.- Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background in cell viability assays. | Assay interference: this compound may interfere with the assay chemistry at high concentrations. | - Include a "no-cell" control with the highest concentration of this compound to check for direct effects on the assay reagents.- Consider using an alternative viability assay (e.g., switch from a metabolic assay like MTT to a dye exclusion assay like Trypan Blue). |
| Contamination: Bacterial or fungal contamination in cell cultures. | - Regularly check cell cultures for contamination.- Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Unexpected toxicity in control cells. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Include a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration). |
| Difficulty in dissolving this compound. | Solubility issues: The compound may not be fully dissolved in the initial solvent or may precipitate upon dilution in aqueous media. | - Warm the stock solution gently (e.g., in a 37°C water bath) to aid dissolution.- Vortex the solution thoroughly.- When diluting in aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation. |
Quantitative Data
The sensitivity of cancer cell lines to this compound is highly dependent on their molecular background, particularly the status of the HUWE1/c-MYC pathway.
| Cell Line Type | Genetic Background | This compound IC50 Range | Reference |
| Primary Cervical Cancer | Derangements in HUWE1/c-MYC pathway (e.g., c-MYC amplification, HUWE1 mutation/deletion) | 3 - 57 nM | [3] |
| Uterine Serous Carcinoma | c-MYC overexpression | High Sensitivity (specific IC50 not reported) | [1][7] |
Note: This table will be updated as more public data on this compound sensitivity across various cell lines becomes available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: The HUWE1/c-MYC signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for determining cell viability with this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The HECT-domain ubiquitin ligase Huwe1 controls neural differentiation and proliferation by destabilizing the N-Myc oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derangements in HUWE1/c-MYC pathway confer sensitivity to the BET bromodomain inhibitor this compound in uterine cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. embopress.org [embopress.org]
- 6. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes in GS-626510-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with the BET bromodomain inhibitor, GS-626510.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones on chromatin. This disrupts the formation of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of target gene expression. A primary and well-characterized target of BET inhibitors is the proto-oncogene c-MYC.[2][3][4]
Q2: What are the expected cellular phenotypes after this compound treatment in sensitive cancer cell lines?
In cancer cell lines sensitive to BET inhibition, the expected phenotypes include:
-
Decreased Cell Proliferation and Viability: A dose-dependent reduction in the rate of cell growth and overall cell viability.[3]
-
Induction of Apoptosis: An increase in programmed cell death, often measured by the activation of caspases 3 and 7.[2]
-
Downregulation of c-Myc Expression: A significant reduction in both the mRNA and protein levels of the oncoprotein c-Myc.[2][5]
-
Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle.
Q3: We are observing resistance to this compound in our long-term cultures. What is a potential mechanism for this?
A key mechanism for acquired resistance to this compound and other BET inhibitors is the loss of the tripartite motif-containing protein 33 (TRIM33).[6] Loss of TRIM33 can attenuate the downregulation of c-Myc by BET inhibitors. Furthermore, TRIM33 is a negative regulator of the TGF-β signaling pathway. Its absence can lead to an enhancement of TGF-β signaling, which can promote cell survival and resistance to therapy.[6][7]
Q4: Can this compound affect non-cancerous cells? What are the potential off-target effects?
Yes, as BET proteins are ubiquitously expressed, this compound can affect non-cancerous cells. Studies on other BET inhibitors have shown effects on normal human dermal fibroblasts, including reduced cell proliferation and cell cycle progression.[8][9] In some fibroblast types, BET inhibitors can also suppress inflammatory responses without affecting cell viability.[10][11] It is crucial to evaluate the effects of this compound on relevant normal cell types in your experimental system to understand potential off-target effects.
Q5: We have observed an unexpected upregulation of certain genes after this compound treatment. Is this a known phenomenon?
While the primary effect of BET inhibitors is transcriptional repression, paradoxical upregulation of certain genes has been reported. While specific data for this compound is limited in the provided search results, the broader class of BET inhibitors has been shown to cause such effects. This can be context-dependent and may be related to complex regulatory feedback loops or redistribution of transcriptional machinery. Researchers encountering this should validate the finding with robust methods like qRT-PCR and further investigate the involved pathways. Public databases like the Gene Expression Omnibus (GEO) may contain RNA-seq datasets from BET inhibitor studies that could provide further insights.[12][13][14]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell density, passage number, and media composition can influence drug sensitivity.
-
Troubleshooting Step: Standardize your cell seeding density and passage number for all experiments. Ensure consistent media formulation and serum concentration.
-
-
Possible Cause 2: Drug Stability and Storage. Improper storage of this compound can lead to degradation and reduced potency.
-
Troubleshooting Step: Aliquot this compound stock solutions and store them at -80°C for long-term storage and -20°C for short-term storage, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay-Specific Variability. The choice of viability assay (e.g., MTT, CellTiter-Glo) and incubation times can affect the calculated IC50.
-
Troubleshooting Step: Ensure that the chosen assay is linear within the range of cell numbers used. Optimize the incubation time with the drug to capture the desired biological endpoint.
-
Problem 2: No significant decrease in c-Myc protein levels after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time. The effect of this compound on c-Myc expression is dose- and time-dependent.
-
Possible Cause 2: Intrinsic or Acquired Resistance. The cell line may have inherent resistance, or have developed resistance to BET inhibitors.
-
Troubleshooting Step: Investigate potential resistance mechanisms. For acquired resistance, consider sequencing key genes like TRIM33. For intrinsic resistance, the cell line may not be dependent on the c-Myc pathway.
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Troubleshooting Step: Ensure the efficiency of protein extraction and transfer. Use a validated c-Myc antibody and appropriate loading controls.
-
Problem 3: Unexpected changes in cell morphology not related to apoptosis.
-
Possible Cause 1: Effects on Cellular Differentiation. BET inhibitors have been shown to influence cellular differentiation programs in some contexts.
-
Troubleshooting Step: Characterize the morphological changes using microscopy. Investigate the expression of differentiation markers specific to your cell type.
-
-
Possible Cause 2: Off-target Effects on the Cytoskeleton.
-
Troubleshooting Step: While less common, off-target effects can occur. Consider performing pathway analysis on gene expression data to identify affected cellular processes.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| ARK1 | Uterine Serous Carcinoma | Not explicitly stated, but showed dose-dependent decrease in proliferation | Sensitive to this compound-induced apoptosis.[2] |
| ARK2 | Uterine Serous Carcinoma | Not explicitly stated, but showed dose-dependent decrease in proliferation | Sensitive to this compound-induced apoptosis.[2] |
| RKO | Colorectal Cancer | 33 | Used in shRNA screen to identify resistance mechanisms. |
| shTRIM33 RKO | Colorectal Cancer | ~99 | Demonstrates approximately 3-fold resistance compared to control. |
Table 2: Effect of this compound on c-Myc Expression in Uterine Serous Carcinoma Cell Lines
| Cell Line | Treatment Time (hours) | Change in Total c-Myc Protein | Change in Phospho-c-Myc Protein |
| ARK1 | 0.5 - 24 | Marked, time-dependent decrease | Marked, time-dependent decrease |
| ARK2 | 1 - 24 | Marked, time-dependent decrease | Marked, time-dependent decrease |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add an equal volume of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for c-Myc Downregulation
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or a positive control (e.g., staurosporine) for the desired time.
-
Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to c-Myc downregulation.
Caption: Acquired resistance to this compound through TRIM33 loss.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BET Bromodomain Inhibitors Suppress Inflammatory Activation of Gingival Fibroblasts and Epithelial Cells From Periodontitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 13. Data Repository Finder [data-repository-finder.ll.mit.edu]
- 14. kaggle.com [kaggle.com]
Validation & Comparative
A Comparative Preclinical Analysis of BET Inhibitors GS-626510 and GS-5829
In the landscape of epigenetic cancer therapeutics, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of two such inhibitors, GS-626510 and GS-5829, based on available preclinical data. Both compounds, developed by Gilead Sciences, target the BET family of proteins, which are critical readers of histone acetylation marks and key regulators of gene transcription. Their inhibition leads to the downregulation of pivotal oncogenes, most notably c-MYC, thereby impeding cancer cell growth and survival.
Mechanism of Action and Signaling Pathway
This compound and GS-5829 are small molecule inhibitors that reversibly bind to the bromodomains of BET proteins, particularly BRD4.[1] This competitive binding prevents the association of BET proteins with acetylated histones at super-enhancer and promoter regions of target genes. The subsequent failure to recruit the positive transcription elongation factor b (P-TEFb) complex leads to a suppression of transcriptional elongation and a reduction in the expression of key oncogenes and pro-survival proteins. A primary target of this inhibition is the c-MYC oncogene, a master regulator of cell proliferation, differentiation, and apoptosis.[2] In the context of Chronic Lymphocytic Leukemia (CLL), GS-5829 has also been shown to deregulate other critical signaling pathways including BLK, AKT, ERK1/2, and NF-κB.[3]
Comparative In Vitro Activity
Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of both this compound and GS-5829 across various cancer cell lines. In a direct comparative study using uterine serous carcinoma (USC) cell lines (ARK1 and ARK2), both compounds induced a dose-dependent decrease in cell proliferation and an increase in apoptosis. Notably, no significant differences in the 50% inhibitory concentration (IC50) values were observed between the two compounds in these cell lines.[1] While specific IC50 values from this direct comparative study are not publicly available, data from other studies provide insight into their respective potencies.
| Compound | Target/Assay | Cell Line | IC50/EC50 (nM) | Reference |
| This compound | BRD4 BD1 | - | 83 | MedchemExpress |
| BRD4 BD2 | - | 78 | MedchemExpress | |
| GS-5829 | Growth Inhibition | TMD8 (DLBCL) | 25 | [4] |
Comparative In Vivo Efficacy
In mouse xenograft models of uterine serous carcinoma (USC-ARK1 and USC-ARK2), both this compound and GS-5829 demonstrated significant antitumor activity.[1] In comparative experiments, both compounds were found to be more effective at reducing tumor growth than the well-characterized BET inhibitor, JQ1, at the doses used.[1]
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | Uterine Serous Carcinoma (USC-ARK1 Xenograft) | 10 mg/kg, oral, twice daily | Significantly slower tumor growth compared to vehicle control. | [1] |
| GS-5829 | Uterine Serous Carcinoma (USC-ARK2 Xenograft) | Not specified | Significantly more effective than JQ1 in reducing tumor growth. | [1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice have indicated that both this compound and GS-5829 have excellent oral bioavailability.[1] However, specific preclinical pharmacokinetic parameters such as Cmax, AUC, and half-life in mice are not publicly available in the reviewed literature. It has been noted that this compound has a shorter half-life, which has limited its progression to clinical trials, whereas GS-5829 has been evaluated in Phase I clinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and GS-5829 are outlined below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Engineered Mouse Model in Preclinical Anti-cancer Drug improvement | Auctores [auctoresonline.org]
- 4. ashpublications.org [ashpublications.org]
Unraveling TRIM33's Role in Resistance to the BET Inhibitor GS-626510
A Comparative Guide to Validating a Novel Resistance Mechanism
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of cellular responses to the BET bromodomain inhibitor GS-626510, focusing on the validation of TRIM33-mediated resistance. We present supporting experimental data, detailed protocols for key validation experiments, and visual workflows to elucidate the underlying signaling pathways.
Introduction to this compound and TRIM33-Mediated Resistance
This compound is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical regulators of gene transcription.[1] These inhibitors have shown promise in cancer therapy by downregulating key oncogenes like MYC.[1][2] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.
A pivotal study employing a pooled shRNA screen identified that the loss of Tripartite Motif-Containing Protein 33 (TRIM33) confers resistance to this compound and other BET inhibitors.[1][3][4] TRIM33, an E3 ubiquitin ligase and transcriptional regulator, was found to be a key factor in promoting sensitivity to these inhibitors.[1][2]
This guide will compare the cellular and molecular characteristics of cancer cells with normal versus depleted TRIM33 levels in response to this compound, providing a framework for validating this resistance mechanism.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following table summarizes the quantitative data from growth inhibition assays, demonstrating the impact of TRIM33 knockdown on the half-maximal inhibitory concentration (IC50) of this compound in a colorectal cancer cell line (RKO).
| Cell Line | This compound IC50 (nM) | Fold Change in IC50 (shTRIM33/shCTRL) | Reference |
| shCTRL (Control) | 33 | - | [1] |
| shTRIM33 (TRIM33 Knockdown) | ~99 | ~3 | [1] |
As the data indicates, the loss of TRIM33 results in a significant, approximately threefold increase in the IC50 of this compound, signifying a more resistant phenotype.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
Pooled shRNA Library Screening to Identify Resistance Genes
This protocol outlines the forward genetic screen used to identify genes whose loss confers resistance to BET inhibitors.
-
Cell Line and Library: A BETi-sensitive colorectal cancer cell line (e.g., RKO) is infected with a pooled shRNA library targeting a wide range of genes.
-
Drug Treatment: The infected cell population is split and cultured in the presence of either a vehicle control (DMSO) or a BET inhibitor (this compound or JQ1).
-
Cell Proliferation and Genomic DNA Extraction: Cells are propagated for a set number of population doublings. Genomic DNA is then extracted from the initial (T0) and final (T4) cell populations.
-
shRNA Abundance Determination: The abundance of each shRNA is determined by deep sequencing of the integrated proviral DNA.
-
Data Analysis: The enrichment of specific shRNAs in the drug-treated versus control populations is analyzed to identify genes whose knockdown confers a growth advantage in the presence of the inhibitor. TRIM33 was identified as a top enriched target.[1]
Validation of TRIM33 Knockdown and Determination of IC50
This protocol is for validating the effect of TRIM33 loss on drug sensitivity.
-
Stable Cell Line Generation: Generate stable cell lines with knockdown of TRIM33 using lentiviral transduction of specific shRNAs. A non-targeting shRNA should be used as a control (shCTRL).
-
Verification of Knockdown: Confirm the reduction of TRIM33 mRNA and protein levels using RT-PCR and immunoblotting, respectively.
-
Growth Inhibition Assay:
-
Plate shCTRL and shTRIM33 cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Culture the cells for 120 hours.
-
Determine the relative number of viable cells using a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves for both shCTRL and shTRIM33 cells to quantify the change in sensitivity.[1]
Immunoblotting for MYC Protein Levels
This protocol assesses the effect of TRIM33 knockdown on the downstream target of BET inhibitors.
-
Cell Treatment: Treat shCTRL and shTRIM33 cells with this compound or a vehicle control for a specified time (e.g., 3 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against MYC and a loading control (e.g., actin).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The results should show that TRIM33 knockdown attenuates the downregulation of MYC in response to this compound.[1]
Mandatory Visualizations
Experimental Workflow for Validating TRIM33-Mediated Resistance
Caption: Workflow for identifying and validating TRIM33-mediated resistance to this compound.
Signaling Pathway of TRIM33-Mediated Resistance to this compound
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Logical Relationship for Overcoming Resistance
Caption: Strategy to overcome TRIM33-mediated resistance to this compound.
Alternative Strategies and Future Directions
The elucidation of TRIM33's role in mediating resistance to this compound opens up new avenues for therapeutic intervention. The primary alternative strategy suggested by the research is a combination therapy approach.
-
Inhibition of the TGF-β Pathway: The study that identified TRIM33's role also demonstrated that loss of TRIM33 leads to enhanced TGF-β signaling.[1][3] Importantly, inhibiting the TGF-β receptor was shown to re-sensitize TRIM33-deficient cells to BET inhibitors.[1] This suggests that a combination of this compound and a TGF-β inhibitor could be a clinically viable strategy to overcome this resistance mechanism.
Future research should focus on:
-
Clinical Validation: Investigating the prevalence of TRIM33 loss in patient populations who have developed resistance to BET inhibitors.
-
Biomarker Development: Establishing TRIM33 expression as a predictive biomarker for response to BET inhibitor therapy.
-
Exploring Other Resistance Mechanisms: Continuing to use screening approaches to identify other potential mechanisms of resistance to this class of drugs.
By understanding and validating the role of TRIM33 in resistance to this compound, the scientific community can develop more effective and durable treatment strategies for patients.
References
- 1. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β–dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Head-to-Head Comparison of GS-626510 and Other BET Inhibitors for Researchers
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for a range of diseases, particularly cancer. This guide provides a detailed head-to-head comparison of GS-626510, a potent BET inhibitor, with other notable BET inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Performance Comparison of BET Inhibitors
The efficacy of BET inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While direct comparative studies across a wide range of inhibitors are limited, data from multiple preclinical investigations provide valuable insights into their relative potencies. This compound has been shown to have comparable in vitro activity to the well-characterized BET inhibitor JQ1 in uterine serous carcinoma cell lines.[1]
| Inhibitor | Target Profile | Cell Line | IC50 (nM) | Reference |
| This compound | Pan-BET | Uterine Serous Carcinoma (ARK1, ARK2) | Not specified, but "no significant differences" compared to JQ1 | [1] |
| JQ1 | Pan-BET | Uterine Serous Carcinoma (ARK1, ARK2) | Not specified | [1] |
| Medulloblastoma (D425, D458) | ~100-200 | [2] | ||
| Lung Adenocarcinoma (H23, A549) | 420 - 1190 | [3] | ||
| ABBV-744 | BDII-selective | AML (MOLM-13) | ~300 | [4] |
| Mivebresib (ABBV-075) | Pan-BET | AML (MOLM-13) | ~100 | [4] |
| BRD4 (BD1) | 11 | [5] | ||
| BRD4 (BD2) | 3 | [5] | ||
| INCB054329 | Pan-BET | BRD4 (BD1) | 28 | [6] |
| BRD4 (BD2) | 3 | [6] | ||
| Pelabresib (CPI-0610) | Pan-BET | Lymphoma (Raji) | Not specified | [7] |
| ZEN-3694 | Pan-BET | Prostate Cancer (LNCaP) | Not specified | [8] |
Note: IC50 values are highly dependent on the cell line and assay conditions. Data presented here are compiled from different studies and should be interpreted as indicative of relative potency.
Mechanism of Action: The BET Inhibition Signaling Pathway
BET proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC and components of the NF-κB signaling pathway. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these target genes. This leads to cell cycle arrest and apoptosis in cancer cells.
Caption: BET inhibitor signaling pathway.
Experimental Protocols
A systematic evaluation of BET inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.
Experimental Workflow for Comparing BET Inhibitors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to GS-626510 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
GS-626510, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant preclinical antitumor activity as a single agent. Its primary mechanism of action involves the downregulation of key oncogenes, most notably c-Myc, leading to cell cycle arrest and apoptosis in various cancer models.[1][2][3] However, the therapeutic potential of this compound may be significantly enhanced through synergistic combinations with other established anticancer agents. This guide provides a comparative overview of the potential synergistic effects of this compound with other classes of anticancer drugs, supported by experimental data from studies on BET inhibitors with similar mechanisms of action.
Mechanism of Action: The Role of BET Inhibition in Sensitizing Cancer Cells
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This disrupts the interaction between BET proteins and acetylated histones, as well as transcription factors, thereby inhibiting the transcription of critical genes involved in cell proliferation, survival, and oncogenesis. A key target of this inhibition is the c-Myc oncogene, which is frequently overexpressed in a wide range of human cancers.[1][2][3] By downregulating c-Myc, this compound induces apoptosis and inhibits tumor growth.[1][2] This modulation of critical cellular pathways by this compound can create vulnerabilities in cancer cells, making them more susceptible to the cytotoxic effects of other anticancer drugs.
References
Unveiling the Selectivity of GS-626510: A Comparative Guide to a Potent BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bromodomain selectivity profile of GS-626510, a potent and orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document serves as a valuable resource for researchers investigating epigenetic modulators in drug discovery and development.
Executive Summary
This compound is a small molecule inhibitor that targets the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Dysregulation of BET protein activity is implicated in a variety of diseases, including cancer and inflammatory conditions. This compound demonstrates high potency for the BET family, effectively displacing them from chromatin and modulating the transcription of key oncogenes such as c-MYC. This guide compares the selectivity of this compound with other well-characterized BET inhibitors, providing a clear perspective on its potential as a research tool and therapeutic agent.
Comparative Selectivity Profile of BET Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other prominent BET inhibitors against the BET family of bromodomains. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target Bromodomain | Dissociation Constant (Kd) [nM] | IC50 [nM] |
| This compound | BRD2/3/4 | 0.59 - 3.2[1] | - |
| BD1 (BET) | - | 83[1] | |
| BD2 (BET) | - | 78[1] | |
| (+)-JQ1 | BRD2 (BD1/BD2) | 128[2] | 76.9 (BD1), 32.6 (BD2)[2] |
| BRD3 (BD1/BD2) | 50 - 90[3] | - | |
| BRD4 (BD1/BD2) | ~50 (BD1), ~90 (BD2)[3] | 77 (BD1), 33 (BD2)[4] | |
| BRDT (BD1) | ~190[5] | - | |
| I-BET762 (GSK525762A) | BET family | 50.5 - 61.3[6] | 32.5 - 42.5[6] |
| OTX015 (MK-8628) | BRD2, BRD3, BRD4 | - | 92 - 112[7] |
Note: BD1 and BD2 refer to the two tandem bromodomains present in each BET protein. The IC50 values for this compound for BD1 and BD2 are for the combined domains across the BET family.
Experimental Methodologies
The determination of the selectivity profile of bromodomain inhibitors relies on robust and sensitive biochemical and biophysical assays. The following are detailed descriptions of the key experimental protocols commonly employed in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a widely used method to measure the binding affinity of inhibitors to bromodomains in a high-throughput format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium or Terbium chelate) and an acceptor fluorophore (e.g., phycoerythrin or a fluorescently labeled ligand). The bromodomain protein is typically tagged with the donor, and a biotinylated, acetylated histone peptide (the natural ligand) is bound to the acceptor-labeled streptavidin. When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A test compound that competes with the histone peptide for binding to the bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Recombinant bromodomain protein fused to a tag (e.g., GST or His) is incubated with a specific antibody conjugated to a Europium cryptate donor. A biotinylated acetylated histone peptide is incubated with streptavidin-conjugated to an acceptor fluorophore.
-
Assay Reaction: The bromodomain-donor complex, the peptide-acceptor complex, and the test inhibitor (at varying concentrations) are added to a microplate well.
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The donor is excited at a specific wavelength (e.g., 320 nm), and emissions are measured at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.
AlphaScreen/AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is another powerful tool for studying biomolecular interactions and screening for inhibitors.
Principle: AlphaScreen technology utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites a final fluorophore that emits light at a specific wavelength (e.g., 520-620 nm). For bromodomain inhibitor screening, one binding partner (e.g., a tagged bromodomain protein) is attached to the Donor beads, and the other (e.g., a biotinylated acetylated histone peptide) is attached to streptavidin-coated Acceptor beads. An inhibitor will disrupt this interaction, separating the beads and causing a decrease in the signal.
General Protocol:
-
Bead and Reagent Preparation: Recombinant tagged bromodomain protein is incubated with antibody-coated Donor beads. A biotinylated acetylated histone peptide is incubated with streptavidin-coated Acceptor beads.
-
Assay Reaction: The bromodomain-donor bead complex, the peptide-acceptor bead complex, and the test inhibitor are mixed in a microplate.
-
Incubation: The mixture is incubated in the dark at room temperature to allow for binding.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The luminescent signal is measured, and IC50 values are calculated from the dose-response curves.
BROMOscan™ Competition Binding Assay
BROMOscan is a proprietary, quantitative, competition-based binding assay used to determine the selectivity of compounds against a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain indicates a higher affinity of the test compound.
General Protocol:
-
Assay Setup: A library of DNA-tagged bromodomains is prepared. An immobilized ligand specific for the bromodomain family is coated onto a solid support.
-
Competition Reaction: The test compound and the DNA-tagged bromodomain are incubated with the immobilized ligand.
-
Washing: Unbound bromodomain is washed away.
-
Quantification: The amount of bound bromodomain is determined by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as Kd (dissociation constant) or percent of control, providing a comprehensive selectivity profile across the tested bromodomain panel.
Signaling Pathways and Experimental Workflows
This compound, as a BET inhibitor, primarily exerts its effects by disrupting the interaction of BET proteins with acetylated histones and transcription factors. This leads to the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation, most notably the c-MYC and NF-κB pathways.
BET Inhibition and Downregulation of c-MYC and NF-κB Signaling
BET proteins, particularly BRD4, are critical for the transcriptional activation of the MYC oncogene and key genes in the NF-κB signaling cascade.[8][9] BRD4 recruits the positive transcription elongation factor b (P-TEFb) to the promoters and super-enhancers of these genes, leading to their expression. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby inhibiting the transcription of MYC and NF-κB target genes. This mechanism underlies the anti-proliferative and anti-inflammatory effects of BET inhibitors.[10]
Caption: Mechanism of action of this compound in inhibiting c-MYC and NF-κB signaling pathways.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a bromodomain inhibitor like this compound.
Caption: A generalized workflow for determining the selectivity profile of a bromodomain inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 3. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GS-626510's Anti-Tumor Activity in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of GS-626510, a novel BET bromodomain inhibitor, with other relevant alternative compounds. The data presented herein is collated from preclinical studies to offer a comprehensive overview of its efficacy and mechanism of action in various cancer models, with a focus on uterine cervical and serous carcinomas.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary target of BRD4.[1] By binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their chromatin-associated functions, leading to the downregulation of key oncogenes, most notably c-MYC.[1][2] This mechanism has shown therapeutic promise in cancers characterized by c-MYC overexpression or dysregulation of the HUWE1/c-MYC pathway.[1][3]
Comparative In Vitro Anti-Tumor Activity
The in vitro efficacy of this compound has been evaluated against various cancer cell lines, demonstrating potent anti-proliferative effects. This has been particularly noted in uterine cervical and serous carcinoma cell lines. For comparative purposes, we are including data on GS-5829, a related BET inhibitor, and JQ1, a widely studied pan-BET inhibitor.
| Compound | Cancer Type | Cell Line(s) | IC50 Values | Key Findings | Reference(s) |
| This compound | Uterine Cervical Carcinoma | Primary CC cell lines | 3 - 57 nM | Highly sensitive in cell lines with HUWE1/c-MYC pathway derangements. Dose-dependent decrease in cell proliferation and viability. | [1][3] |
| This compound | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2, and 6 other primary USC cell lines | Not explicitly stated, but no significant difference from GS-5829 and JQ1 | Demonstrated high sensitivity and a dose-dependent decrease in cell proliferation. | [4][5] |
| GS-5829 | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2, and 6 other primary USC cell lines | Not explicitly stated, but no significant difference from this compound and JQ1 | Showed high sensitivity and a dose-dependent decrease in cell proliferation. | [4][5] |
| GS-5829 | Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 | 25 nM | Potent growth inhibition. | [6] |
| JQ1 | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2, and 6 other primary USC cell lines | Not explicitly stated, but no significant difference from this compound and GS-5829 | High sensitivity and a dose-dependent decrease in cell proliferation. | [4][5] |
| JQ1 | Ovarian & Endometrial Endometrioid Carcinoma | A2780, TOV112D, OVK18, HEC265, HEC151, HEC50B | 0.28 - 10.36 µM | Dose-dependent decrease in cell viability. | [7] |
| JQ1 | Endometrial Cancer | Hec-1a, KLE, AN3CA, Ishikawa | 420 nM - 4100 nM | Sensitivity dependent on PTEN status. | [8] |
Comparative In Vivo Anti-Tumor Activity
In vivo studies using mouse xenograft models have corroborated the anti-tumor effects of this compound observed in vitro. These studies highlight its potential for clinical translation.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Uterine Cervical Carcinoma | CC-CVX8 | 10 mg/kg, twice daily (oral) | Well-tolerated and highly effective in decreasing tumor growth (p=0.004) and increasing survival (p=0.004). | [1][3] |
| This compound | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2 | Not specified | More effective than JQ1 at the concentrations/doses used in decreasing tumor growth. | [4][5] |
| GS-5829 | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2 | Not specified | More effective than JQ1 at the concentrations/doses used in decreasing tumor growth. | [4][5] |
| JQ1 | Uterine Serous Carcinoma | USC-ARK1, USC-ARK2 | Not specified | Less effective than this compound and GS-5829 at the concentrations/doses used. | [4][5] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the inhibition of BRD4, a key reader of acetylated histones. This disrupts the transcriptional machinery responsible for the expression of the c-MYC oncogene, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor activity of BET inhibitors like this compound.
Caption: Experimental workflow for evaluating BET inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, GS-5829, and JQ1 in growth medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of 5-10 x 10^6 cancer cells (e.g., CC-CVX8, USC-ARK1) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, twice daily) and comparator drugs (or vehicle control) via oral gavage for a predetermined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health and behavior of the animals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).
Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression
-
RNA Extraction: Extract total RNA from treated and control cells or tumor tissues using a suitable RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Example c-MYC forward primer: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
Example c-MYC reverse primer: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
Western Blot for BRD4 and c-MYC
-
Protein Extraction: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD4 (e.g., Abcam, #ab128874), c-MYC (e.g., Cell Signaling Technology, #5605; clone 9E10), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunohistochemistry (IHC) for c-MYC
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[9]
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against c-MYC (e.g., clone 9E10 or EP121) for 1 hour at room temperature or overnight at 4°C.[10]
-
-
Detection: Use a polymer-based detection system (e.g., HRP-polymer) followed by a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and percentage of positive tumor cells under a light microscope.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocare.net [biocare.net]
On-Target Activity of GS-626510: A Comparative Guide for BRD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of GS-626510, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a specific focus on its interaction with Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene expression and is a well-validated target in oncology and inflammatory diseases. This document summarizes key experimental data, provides detailed experimental methodologies for the assays cited, and presents visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a potent, orally active inhibitor of the BET family of bromodomains, demonstrating low nanomolar binding affinity for BRD2, BRD3, and BRD4.[1] It competitively binds to the acetyl-lysine recognition pockets of BRD4's two bromodomains, BD1 and BD2, thereby disrupting the interaction between BRD4 and acetylated histones. This guide compares the in vitro potency of this compound with other well-characterized BRD4 inhibitors, including JQ1, OTX015, and ABBV-744, based on reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50).
Comparative On-Target Activity of BRD4 Inhibitors
The following tables summarize the reported in vitro potency of this compound and other selected BRD4 inhibitors. The data is compiled from various sources and assays, as indicated.
Table 1: Binding Affinity (Kd) of BET Inhibitors for BRD Proteins (nM)
| Compound | BRD2 | BRD3 | BRD4 | Source |
| This compound | 0.59-2.5 | 0.65-0.66 | 1.3-3.2 | [1] |
| (+)-JQ1 | ~150 | ~50 | ~50 (BD1), ~90 (BD2) | [2] |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of BET Inhibitors against BRD4 Bromodomains (nM)
| Compound | BRD4 (BD1) | BRD4 (BD2) | Assay Type | Source |
| This compound | 83 | 78 | Not Specified | [1] |
| (+)-JQ1 | 77 | 33 | AlphaScreen | [2] |
| OTX015 | 92-112 (pan-BET) | 92-112 (pan-BET) | Not Specified | |
| ABBV-744 | >100-fold selectivity for BD2 | Potent (specific value not provided) | Not Specified |
Note: Lower IC50 values indicate higher potency in inhibiting the target's activity.
Experimental Methodologies
Confirmation of on-target activity for BRD4 inhibitors is typically achieved through a combination of biochemical and cellular assays. The most common techniques are AlphaScreen and Cellular Thermal Shift Assay (CETSA), which provide quantitative data on binding affinity and target engagement within a cellular context, respectively. While specific, detailed protocols for this compound are not publicly available, the following represents generalized protocols for these standard assays used in the field of BRD4 inhibitor characterization.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition
This assay is a bead-based method used to measure the competitive binding of an inhibitor to the BRD4 bromodomain.[3]
Principle: The assay relies on the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4 bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated peptide, and anti-GST-coated acceptor beads bind to the BRD4 protein. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. A competitive inhibitor, such as this compound, will disrupt the interaction between BRD4 and the acetylated peptide, leading to a decrease in the AlphaScreen signal.[3]
Generalized Protocol:
-
Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS).[4]
-
Compound Plating: A serial dilution of the test compound (e.g., this compound) is prepared and dispensed into a 384-well microplate.[5]
-
Protein and Peptide Addition: A solution containing GST-tagged BRD4-BD1 and a biotinylated acetylated histone H4 peptide is added to the wells. The plate is incubated to allow for binding.[4]
-
Bead Addition: A mixture of streptavidin-coated donor beads and anti-GST acceptor beads is added to the wells under subdued light.
-
Incubation: The plate is incubated in the dark at room temperature to allow for bead-protein/peptide binding.
-
Signal Detection: The plate is read on an AlphaScreen-capable microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) for BRD4 Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[6][7]
Principle: The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the protein's melting temperature (Tm) generally increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins. The amount of soluble target protein at each temperature is then quantified, typically by Western blotting or other protein detection methods.[6][7]
Generalized Protocol:
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) or vehicle control for a specified period.
-
Heating: The cell suspension or lysate is divided into aliquots and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).[8]
-
Lysis and Centrifugation: The cells are lysed (if not already), and the aggregated proteins are pelleted by centrifugation.[8]
-
Protein Quantification: The supernatant containing the soluble proteins is collected.
-
Detection: The amount of soluble BRD4 protein in each sample is quantified by Western blotting using a BRD4-specific antibody.
-
Data Analysis: The results are plotted as the fraction of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of BRD4 Inhibition by this compound.
Caption: AlphaScreen Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Kinase Inhibition Profile of GS-626510: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the BET-bromodomain inhibitor GS-626510, with a focus on its off-target kinase inhibition profile. As comprehensive kinase screening data for this compound is not publicly available, this guide establishes a framework for comparison by presenting its on-target profile alongside the well-characterized BET inhibitor, JQ1. The importance of evaluating off-target kinase effects for selective inhibitors is highlighted through detailed experimental protocols for kinase profiling and an examination of the primary signaling pathway of BET inhibitors.
On-Target Inhibition Profile: this compound and Comparators
This compound is a potent, orally active inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. The primary mechanism of action of this compound is the competitive binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors.[2][3]
For comparative purposes, we include JQ1, a well-established and highly selective BET inhibitor.[1][2] While this compound and JQ1 share a primary mechanism of action, a thorough understanding of their respective off-target profiles is critical for predicting their therapeutic windows and potential side effects.
Table 1: On-Target Inhibition Profile of this compound and JQ1
| Compound | Target | Assay Type | Value | Reference |
| This compound | BRD2/3/4 | Kd | 0.59-3.2 nM | [1] |
| BRD4 (BD1) | IC50 | 83 nM | [1] | |
| BRD4 (BD2) | IC50 | 78 nM | [1] | |
| (+)-JQ1 | BRD4 (BD1) | IC50 | 77 nM | [4] |
| BRD4 (BD2) | IC50 | 33 nM | [4] | |
| BRD2 (N-terminal) | Kd | 128 nM | ||
| BRD3 (N-terminal) | Kd | 59.5 nM | ||
| BRD4 (N-terminal) | Kd | 49 nM |
Off-Target Kinase Inhibition Profile
A comprehensive off-target kinase inhibition profile for this compound, such as data from a KINOMEscan panel, is not publicly available at the time of this guide's publication. The assessment of an inhibitor's interaction with the human kinome is a critical step in drug development to identify potential off-target liabilities that could lead to adverse effects or to uncover polypharmacology that might contribute to efficacy.
Experimental Protocols
To provide a clear understanding of how an off-target kinase inhibition profile is generated, the following section details a representative experimental protocol for a competitive binding assay, such as the KINOMEscan™ platform.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant human kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged recombinant human kinases.
-
Immobilized, active-site directed ligand on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Assay Plate Preparation: The test compound is serially diluted in DMSO and dispensed into a multi-well assay plate. A DMSO-only control is included.
-
Binding Reaction: A mixture of a specific DNA-tagged kinase and the immobilized ligand is added to each well of the assay plate. The plate is incubated to allow the binding reaction to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound, or as a dissociation constant (Kd) determined from a dose-response curve.
Visualizing Key Processes and Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the primary target of this compound, the experimental workflow for kinase profiling, and the logical framework for comparing compound selectivity.
Caption: Mechanism of BET inhibition by this compound, leading to the downregulation of c-MYC transcription.
Caption: A generalized workflow for assessing kinase inhibition profiles using a competition binding assay.
Caption: A logical diagram illustrating the comparison of compound selectivity based on on-target and off-target profiles.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Preclinical Efficacy of GS-626510: A Comparative Analysis
A deep dive into the preclinical data reveals the therapeutic potential of GS-626510, a novel inhibitor of Bromodomain and Extra-Terminal (BET) proteins. Primarily investigated in the context of aggressive cancers, this compound has demonstrated significant anti-tumor activity by targeting the c-Myc oncogene. This guide provides a comprehensive comparison of this compound with other BET inhibitors, supported by experimental data and detailed methodologies to facilitate the replication of these pivotal findings.
This compound is an orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1] By reversibly binding to the bromodomains of these proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes, most notably c-Myc.[1][2] This mechanism of action has shown promise in preclinical models of various cancers, particularly those characterized by c-Myc overexpression, such as uterine serous carcinoma (USC) and certain hematological malignancies.[1][3][4]
Comparative In Vitro Efficacy
Preclinical studies have consistently demonstrated the potent in vitro activity of this compound in cancer cell lines. When compared with the tool compound JQ1 and a related clinical-stage inhibitor, GS-5829, this compound exhibits comparable efficacy in inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound | USC-ARK1, USC-ARK2 | Proliferation Assay | Not explicitly stated, but showed a dose-dependent decrease in proliferation | Caused a dose-dependent increase in caspase activation (apoptosis).[1][5] |
| GS-5829 | USC-ARK1, USC-ARK2 | Proliferation Assay | Not explicitly stated, but showed a dose-dependent decrease in proliferation | Similar to this compound, induced a dose-dependent increase in apoptosis.[1][5] |
| JQ1 | USC-ARK1, USC-ARK2 | Proliferation Assay | Not explicitly stated, but showed a dose-dependent decrease in proliferation | Demonstrated comparable effects on cell proliferation to this compound and GS-5829.[5] |
In Vivo Anti-Tumor Activity
In vivo studies using mouse xenograft models of uterine serous carcinoma have further substantiated the therapeutic potential of this compound. These studies highlight its ability to significantly impede tumor growth.
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | USC-ARK1 | 10 mg/kg, twice daily (oral) | Significantly slower tumor growth rate compared to vehicle control (P<0.05).[1] |
| This compound | CC-CVX8 | Twice daily (oral) | Well-tolerated and highly effective in decreasing tumor growth (p=0.004) and increasing survival (p=0.004).[3] |
| GS-5829 | USC-ARK1, USC-ARK2 | Not specified | Found to be more effective than JQ1 at the concentrations/doses used in decreasing tumor growth.[1][4] |
| JQ1 | USC-ARK1, USC-ARK2 | Not specified | Less effective than this compound and GS-5829 in reducing tumor growth in these models.[1][4] |
It is noteworthy that while both this compound and GS-5829 show robust preclinical activity, this compound is characterized by a shorter half-life, which has thus far limited its progression to clinical trials. In contrast, GS-5829 is being evaluated in multiple Phase 1 and 2 clinical trials.[1][6]
Signaling Pathway and Experimental Workflow
The primary mechanism through which this compound exerts its anti-tumor effects is by inhibiting BET proteins, which in turn leads to the downregulation of c-Myc expression. This disruption of a critical oncogenic signaling pathway ultimately results in decreased cell proliferation and increased apoptosis.
Caption: Mechanism of action of this compound.
The typical workflow for evaluating the therapeutic effects of this compound in a preclinical setting involves a series of in vitro and in vivo experiments.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., USC-ARK1, USC-ARK2) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound, GS-5829, or JQ1 for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for c-Myc Expression
-
Cell Lysis: Cells treated with the compounds for the desired time are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Female immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with cancer cells (e.g., 1 x 10^6 USC-ARK1 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive twice-daily oral gavage of either vehicle control or this compound (e.g., 10 mg/kg).
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.[1]
References
- 1. Inhibition of BET bromodomain proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of BET Bromodomain Proteins with GS-5829 and this compound in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET inhibitors: Betting on improved outcomes in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GS-626510
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of GS-626510, a potent, orally active BET family bromodomains inhibitor used in preclinical research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of investigational small molecule inhibitors and hazardous chemical waste in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Disclaimer: This information is intended as a guide and should not supersede local, state, and federal regulations, nor the specific protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for definitive guidance.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is the most critical step in ensuring safe disposal.[1][2][3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Table 1: this compound Waste Classification and Handling
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Unused or expired pure this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).[4] | Labeled, sealed, and chemically compatible hazardous waste container. | Collect in a designated container for solid chemical waste. Do not mix with biohazardous or regular trash. |
| Liquid Waste | Solutions containing this compound (e.g., from cell culture, in vitro assays, or dissolved stock solutions). | Labeled, sealed, and leak-proof hazardous waste container (e.g., glass or compatible plastic).[1][4] | Collect in a designated container for liquid chemical waste. Ensure the container is compatible with the solvent used. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant, labeled sharps container for chemically contaminated sharps.[1] | Place directly into the designated sharps container. Do not recap needles. |
III. Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of various forms of this compound waste.
Caption: Disposal workflow for this compound waste.
IV. Experimental Protocols for Decontamination
For spills or decontamination of surfaces, there are no specific published protocols for this compound. Therefore, general procedures for potent compound cleanup should be followed.
Small Spill Cleanup Protocol (inside a chemical fume hood):
-
Restrict Access: Ensure the spill is contained within the fume hood and prevent others from entering the area.
-
Absorb: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Decontaminate: Working from the outside in, clean the area with a detergent solution, followed by 70% ethanol or another appropriate solvent that will not react with this compound.
-
Dispose: All cleanup materials (absorbent pads, wipes, gloves) must be disposed of as solid hazardous waste.[4]
Large Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure: Restrict access to the laboratory.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained EHS personnel.
V. Final Disposal Pathway
All collected this compound waste, once properly containerized and labeled, should be moved to a designated satellite accumulation area.[2] From there, it will be collected by your institution's EHS department for final disposal, which is typically high-temperature incineration at a licensed facility.[5][6] This method is the standard for ensuring the complete destruction of potent investigational drug products.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. gaiaca.com [gaiaca.com]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
